2,6-Dichloro-3,5-dimethoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFHEIDCMPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 2,6-Dichloro-3,5-dimethoxyaniline
An In-depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aniline that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methoxy groups on the aniline ring, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling, and applications, tailored for professionals in chemical research and drug development. This molecule is of particular interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Chemical Identity and Molecular Structure
A clear understanding of the molecule's fundamental identity is the starting point for any technical application.
The structure consists of a central benzene ring substituted with an amino group (-NH₂) at position 1. Two chlorine atoms are located at positions 2 and 6 (ortho to the amino group), and two methoxy groups (-OCH₃) are at positions 3 and 5. This specific arrangement dictates the molecule's steric and electronic properties.
Physicochemical Properties
The physical properties of this compound are essential for determining appropriate solvents, reaction temperatures, and storage conditions. The data below has been compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Weight | 222.07 g/mol | [1][3] |
| Appearance | White to off-white solid/powder or crystals. | [4][5] |
| Boiling Point | 320 °C at 760 mmHg | [1][5][7] |
| Density | 1.357 g/cm³ | [1][5][7] |
| Flash Point | 147 °C | [1][5][7] |
| pKa | -0.13 ± 0.10 (Predicted) | [1][5] |
| XLogP3 | 2.4 | [3][7] |
| Solubility | While specific data is limited for this exact compound, substituted anilines generally exhibit limited solubility in water and better solubility in organic solvents like ethanol and acetone.[8] | N/A |
Synthesis and Purification
This compound is primarily used as an intermediate, meaning it is typically synthesized as part of a larger process.[5] A common laboratory-scale synthesis involves the hydrolysis of its acetamide precursor.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on a literature procedure for the hydrolysis of the corresponding N-acetylated compound.[5]
Objective: To synthesize this compound via alkaline hydrolysis.
Materials:
-
N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
-
Ethanol
-
2N Potassium Hydroxide (KOH) aqueous solution
-
Ice
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolution: Dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (e.g., 34.5 g, 131 mmol) in ethanol (600 mL) in a round-bottom flask.[5]
-
Addition of Base: Add 2N aqueous potassium hydroxide solution (400 mL) to the flask to form the reaction mixture.[5]
-
Reflux: Heat the mixture to 90°C and maintain a gentle reflux with stirring for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Precipitation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice-water bath for 1 hour to precipitate the product.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.[5]
-
Washing: Wash the collected solid with a cold 1:1 (v/v) mixture of ethanol and water to remove residual base and impurities.[5]
-
Drying: Dry the purified solid to obtain this compound. A reported yield for this procedure is approximately 76%.[5]
Spectroscopic and Analytical Characterization
Characterization is critical to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum provides definitive structural information.
-
¹H NMR (400 MHz, DMSO-d₅):
-
δ 6.21 (s, 1H): This singlet corresponds to the single aromatic proton on the ring, located between the two methoxy groups.[5]
-
δ 5.40 (s, 2H): This singlet represents the two protons of the primary amine (-NH₂).[5] The chemical shift can vary depending on solvent and concentration.
-
δ 3.83 (s, 6H): This sharp singlet corresponds to the six equivalent protons of the two methoxy (-OCH₃) groups.[5]
-
Infrared (IR) Spectroscopy
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy groups.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): Strong bands around 1000-1300 cm⁻¹.
-
C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.
-
Monoisotopic Mass: 221.0010339 Da.[3]
-
Expected Fragmentation: The mass spectrum would show a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of methyl groups, the amino group, or chlorine atoms.
Safety, Handling, and Storage
Proper handling is crucial due to the potential hazards associated with this class of compounds.
GHS Hazard Statements
The compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep in the dark and under an inert atmosphere (e.g., nitrogen) to maintain stability.[5][9]
-
Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
Applications in Research and Development
The utility of this compound stems from its role as a versatile chemical intermediate.
Caption: Key application areas for this compound.
-
Pharmaceuticals: It is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][5] The functional groups on the ring allow for further chemical modifications to build more complex drug candidates.
-
Agrochemicals: The compound serves as a building block for creating new herbicides and fungicides.[2]
-
Dyes and Pigments: Its structure is suitable for synthesizing complex colorants used in various industries, including textiles and coatings.[2]
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 872509-56-3 [sigmaaldrich.com]
- 5. This compound CAS#: 872509-56-3 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C8H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline (CAS No. 872509-56-3), a key intermediate in medicinal chemistry and drug development. The document details a robust and reliable synthetic pathway commencing from the commercially available precursor, 3,5-dimethoxyaniline. Core sections include a discussion of the synthetic strategy, the underlying reaction mechanism, a detailed step-by-step experimental protocol, and methods for product characterization and purification. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, scientifically-grounded understanding of this synthesis.
Introduction and Strategic Importance
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] Their versatile structure allows for extensive chemical modification, making them indispensable in the field of medicinal chemistry.[4][5] this compound is a highly functionalized aniline derivative whose unique substitution pattern—featuring both electron-donating methoxy groups and electron-withdrawing chloro groups—makes it a valuable intermediate for creating complex molecular architectures.[6][7] Its utility is particularly noted in the development of antineoplastic agents and other targeted therapeutics.[8]
This guide focuses on the direct dichlorination of 3,5-dimethoxyaniline, a method chosen for its efficiency, atom economy, and use of readily available and manageable reagents. Understanding this synthesis is critical for teams engaged in process development, scale-up, and the supply of high-purity intermediates for active pharmaceutical ingredient (API) manufacturing.
Synthetic Strategy and Retrosynthesis
The synthesis of this compound is most logically approached via an electrophilic aromatic substitution reaction. The target molecule contains an aniline backbone, which is highly activated towards electrophiles.
A retrosynthetic analysis reveals a straightforward pathway:
Caption: Retrosynthetic analysis of the target compound.
The primary synthetic challenge lies in achieving selective dichlorination at the C2 and C6 positions. The aniline (NH₂) and the two methoxy (OCH₃) groups are all strongly activating, ortho-, para-directing groups. The amino group is the most powerful activator, rendering the positions ortho to it (C2 and C6) the most nucleophilic and sterically accessible sites for electrophilic attack. This inherent electronic bias allows for a highly regioselective reaction. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its solid nature, which simplifies handling compared to gaseous chlorine, and its ability to provide a controlled source of electrophilic chlorine (Cl⁺).
Reaction Mechanism: Electrophilic Aromatic Substitution
The dichlorination of 3,5-dimethoxyaniline proceeds through a classical electrophilic aromatic substitution mechanism. The reaction occurs in two sequential steps, with the second chlorination following the first.
Caption: Mechanism of electrophilic chlorination.
-
Generation of the Electrophile : N-Chlorosuccinimide, often in a polar aprotic solvent like acetonitrile, acts as the source of electrophilic chlorine.
-
Nucleophilic Attack : The electron-rich aromatic ring of 3,5-dimethoxyaniline attacks the electrophilic chlorine atom. The attack occurs preferentially at the C2 position, which is highly activated by both the amino and a methoxy group. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization : A base (which can be the solvent or the succinimide anion byproduct) removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the monochlorinated product.
-
Second Chlorination : The resulting 2-chloro-3,5-dimethoxyaniline is still highly activated and undergoes a second electrophilic substitution at the vacant and electronically favored C6 position, following the same mechanistic steps to yield the final this compound product.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | 5.00 g | 32.6 mmol |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 9.20 g | 68.9 mmol |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL | - |
| Brine (Saturated NaCl) | - | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (5.00 g, 32.6 mmol).[9][10] Add 100 mL of acetonitrile and stir until the solid is completely dissolved.
-
Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Addition of NCS : Slowly add N-chlorosuccinimide (9.20 g, 68.9 mmol, 2.1 equivalents) to the cooled solution in small portions over approximately 30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching : Upon completion, cool the mixture again in an ice bath and slowly add 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NCS. Stir for 15 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing : Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
Physicochemical and Spectroscopic Data:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [11] |
| CAS Number | 872509-56-3 | [6][12] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [11][12] |
| Molecular Weight | 222.07 g/mol | [11][12] |
| Appearance | White to off-white powder or crystals | |
| Boiling Point | ~320 °C | [6][8] |
| Purity | ≥97% (typical) | [12] |
| ¹H NMR | Expected signals for aromatic proton, methoxy protons, and amine protons. | - |
| ¹³C NMR | Expected signals for aromatic carbons (C-Cl, C-O, C-N, C-H) and methoxy carbons. | - |
| Mass Spec (MS) | m/z = 221.00 (M⁺), showing characteristic isotopic pattern for two chlorine atoms. | [11] |
| IR Spectroscopy | Expected peaks for N-H stretching, C-H (aromatic/aliphatic), C=C (aromatic), C-O, and C-Cl bonds. | - |
Safety, Handling, and Storage
Hazard Identification:
-
This compound : Harmful if swallowed (H302).[11] May cause skin, eye, and respiratory irritation.[11]
-
N-Chlorosuccinimide (NCS) : Harmful if swallowed and causes severe skin burns and eye damage.[13][14] It is a strong oxidizing agent.
-
Acetonitrile : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves when handling these chemicals.[15][16]
-
All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[15][17]
Handling and Storage:
-
Reagents : Store N-chlorosuccinimide in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents and strong acids.[14][15] Keep containers tightly closed.
-
Product : Store the final product, this compound, in a tightly sealed container in a cool, dry place, protected from light.[12]
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [myskinrecipes.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. lobachemie.com [lobachemie.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. suru-chem.com [suru-chem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Safe Handling and Use of 2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-dichloro-3,5-dimethoxyaniline (CAS 872509-56-3), a key chemical intermediate in various synthetic applications, including pharmaceutical development. As a senior application scientist, the following protocols and recommendations are grounded in established safety principles and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research.
Compound Identification and Hazard Overview
This compound is an organic compound characterized by a benzene ring substituted with two chlorine atoms, two methoxy groups, and an amine group.[1] This substitution pattern influences its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and other areas of organic synthesis.[1]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 872509-56-3 | [2][3] |
| Molecular Formula | C8H9Cl2NO2 | [2][3] |
| Molecular Weight | 222.07 g/mol | [1][2][3] |
| Physical Form | Solid; White to off-white powder or crystals | [3] |
| Boiling Point | 320 °C at 760 mmHg | [2][3] |
| Flash Point | 147 °C | [2] |
| Density | 1.357 g/cm³ | [2] |
GHS Hazard Identification:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications have been identified:
| Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
The causality behind these classifications lies in the chemical nature of the compound. The presence of chlorine atoms and an aniline-like structure can contribute to its irritant properties and potential toxicity upon ingestion.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows the hierarchy of controls, a systematic approach to minimizing exposure to hazards. This framework prioritizes controls from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are generally not feasible as the compound is required for specific research objectives. Therefore, the focus lies on robust engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Primary Containment: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]
Personal Protective Equipment (PPE): Essential for Direct Handling
While engineering controls minimize ambient exposure, PPE is crucial for protecting against direct contact. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE when hazards are present.[5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or in situations where dust formation is likely, a NIOSH-approved respirator (e.g., N95) may be necessary.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining compound integrity.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][4]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2][4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Some suppliers recommend storage at 4°C, protected from light, while others state room temperature is acceptable.[3] It is prudent to follow the specific storage recommendations on the supplier's label and safety data sheet.
-
Store away from incompatible materials and foodstuff containers.[2][4]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential for mitigating the consequences of an incident.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen chloride may be formed.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Caption: A generalized workflow for responding to laboratory emergencies.
Toxicological and Ecological Information
-
Acute Toxicity: Classified as harmful if swallowed (H302).[3]
-
Skin Irritation/Corrosion: Classified as causing skin irritation (H315).[3]
-
Eye Damage/Irritation: Classified as causing serious eye irritation (H319).[3]
-
Respiratory or Skin Sensitization: No data available.[7]
-
Germ Cell Mutagenicity: No data available.[7]
-
Carcinogenicity: No data available.[7]
-
Reproductive Toxicity: No data available.[7]
Ecological Information:
Data on the environmental impact of this compound is limited. It is advised that discharge into the environment must be avoided.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][8]
-
Contaminated Packaging: Dispose of as unused product in accordance with all applicable regulations.[7]
References
- 1. CAS 872509-56-3: Benzenamine, 2,6-dichloro-3,5-dimethoxy- [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 872509-56-3 [sigmaaldrich.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. sirchie.com [sirchie.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. echemi.com [echemi.com]
potential applications of 2,6-Dichloro-3,5-dimethoxyaniline in research
An In-Depth Technical Guide to the Research Applications of 2,6-Dichloro-3,5-dimethoxyaniline
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms ortho to the amine and two methoxy groups meta to it—imparts specific steric and electronic properties that are highly advantageous for the targeted synthesis of complex molecules. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the potential research applications of this versatile intermediate. We will delve into its established role in the development of potent kinase inhibitors and explore its broader utility in the synthesis of novel pharmaceutical and agrochemical agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this compound in their research endeavors.
Physicochemical Characteristics and Handling
This compound is a white to off-white crystalline solid.[1][2][3] Its structural and physical properties are fundamental to its reactivity and handling in a laboratory setting. The chlorine atoms at the 2 and 6 positions provide steric hindrance around the amine group, which can be strategically exploited to control reactivity and achieve regioselectivity in subsequent reactions. The electron-donating methoxy groups at the 3 and 5 positions increase the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution, while also enhancing the solubility of its derivatives in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉Cl₂NO₂ | [4][5] |
| Molar Mass | 222.07 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1][2] |
| Boiling Point | 320 °C | [1][4] |
| Density | 1.357 g/cm³ | [1][4] |
| Flash Point | 147 °C | [1][4] |
| pKa | -0.13 ± 0.10 (Predicted) | [1][4] |
| Storage | Room temperature, in a dark, inert atmosphere |[1] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.
Synthesis Protocol: A Validated Approach
The most direct and reliable synthesis of this compound involves the hydrolysis of its N-acetylated precursor.[1] This method is advantageous due to the high yield and purity of the final product, which can often be achieved with a straightforward workup procedure.
Experimental Protocol: Hydrolysis of N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
This protocol describes the base-catalyzed hydrolysis to yield the target aniline.
Materials:
-
N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH), 2N aqueous solution
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Ice water bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (1.0 eq) in ethanol (approx. 17 mL per gram of starting material).[1]
-
Addition of Base: To the stirred solution, add 2N aqueous potassium hydroxide solution (approx. 11.5 mL per gram of starting material).[1]
-
Reflux: Heat the reaction mixture to 90 °C and maintain a steady reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The prolonged reflux at elevated temperature is necessary to drive the hydrolysis of the sterically hindered and electronically stable amide bond to completion.
-
Cooling and Precipitation: Upon completion, cool the mixture to room temperature, then place it in an ice water bath and continue stirring for 1 hour to maximize the precipitation of the product.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a cold 1:1 (v/v) mixture of ethanol and water. Dry the product under vacuum to yield this compound. A typical yield for this reaction is approximately 76%.[1]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show singlets around δ 6.21 (1H, Ar-H), δ 5.40 (2H, NH₂), and δ 3.83 (6H, OCH₃).[1]
Caption: Workflow for the synthesis of this compound.
Core Research Applications: A Gateway to Novel Therapeutics
The primary utility of this compound in research is as a specialized intermediate for constructing molecules with high biological potential.[1][4] Its structure is particularly prevalent in the design of kinase inhibitors.
Keystone Application: Synthesis of Kinase Inhibitors
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6] Small molecule kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. The aniline scaffold is a common feature in these inhibitors, as it can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[7]
The 2,6-dichloro-3,5-dimethoxy substitution pattern is not arbitrary; it is a result of rational drug design. A prime example is its incorporation into NVP-BGJ398 (Infigratinib) , a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[8] In this context:
-
The 2,6-dichloro groups provide steric bulk that can enforce a specific, favorable conformation of the molecule within the binding pocket and can also be used as synthetic handles.
-
The 3,5-dimethoxy groups enhance solubility and can form additional interactions with the protein, fine-tuning the binding affinity and selectivity.
Hypothetical Workflow: Synthesis of a Urea-Based Kinase Inhibitor Precursor
A common strategy in kinase inhibitor synthesis is the formation of a substituted urea linkage. The following protocol outlines a plausible, self-validating system for using this compound to create a core scaffold for further elaboration.
Objective: To synthesize a 1-aryl-3-pyrimidinylurea intermediate, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
4-Aminopyrimidine (or a suitably substituted aminopyrimidine)
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Nitrogen atmosphere apparatus
Procedure:
-
Activation (Phosgene Equivalent): In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-aminopyrimidine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Isocyanate Formation (in situ): Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled pyrimidine solution. Stir at 0 °C for 1-2 hours. This step forms a reactive isocyanate or a related intermediate in situ. Causality Note: Triphosgene is a safer, solid equivalent to phosgene gas. The base is crucial to neutralize the HCl byproduct.
-
Nucleophilic Attack: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the aniline solution to the reaction mixture from Step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(pyrimidin-4-yl)urea derivative.
Caption: Synthesis of a urea-based kinase inhibitor core scaffold.
Broader Applications in Agrochemicals and Materials Science
While its role in medicinal chemistry is most prominent, the unique electronic and steric properties of this compound make it a valuable building block in other areas.
-
Agrochemicals: Substituted anilines are foundational to many herbicides and fungicides.[9] The specific substitution pattern of this molecule can be used to develop new active ingredients with potentially improved efficacy, metabolic stability, or target selectivity.
-
Dyes and Pigments: The aniline core is a classic chromophore.[9] Derivatization of the amine group, for instance through diazotization followed by coupling reactions, can lead to the synthesis of specialized azo dyes with distinct spectral properties.
Conclusion
This compound is far more than a simple chemical intermediate; it is a rationally designed building block that provides a strategic advantage in the synthesis of high-value, complex molecules. Its primary and most impactful application lies in the field of medicinal chemistry, particularly in the development of targeted kinase inhibitors like Infigratinib. The protocols and workflows detailed in this guide serve as a validated starting point for researchers aiming to incorporate this versatile compound into their synthetic strategies. By understanding the causality behind its synthesis and reactivity, scientists can fully exploit its potential to accelerate the discovery of novel therapeutics, advanced agrochemicals, and functional materials.
References
- 1. This compound CAS#: 872509-56-3 [m.chemicalbook.com]
- 2. This compound | 872509-56-3 [sigmaaldrich.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
literature review of 2,6-Dichloro-3,5-dimethoxyaniline studies
An In-depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline: Synthesis, Properties, and Applications
Introduction
This compound is a substituted aniline derivative that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring ortho-chlorine atoms flanking an amino group and two meta-methoxy groups, provides a specific combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its proper identification, handling, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 872509-56-3 | [2][4] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [2][3][4] |
| Molecular Weight | 222.07 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder or crystals | [2] |
| Purity | ≥97% | [4] |
| Storage | 2-8°C, sealed, in a dark, dry place | [1][2][4] |
| SMILES | COC1=CC(=C(C(=C1Cl)N)Cl)OC | [3][4] |
| InChIKey | LCQFHEIDCMPNAN-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 44.48 Ų | [4] |
| LogP | 2.5928 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Pathway and Rationale
The primary and most direct synthesis of this compound begins with the starting material 3,5-dimethoxyaniline.[1] The core of the synthetic strategy relies on the regioselective chlorination of the aromatic ring.
Causality Behind Experimental Choices
The choice of 3,5-dimethoxyaniline as the precursor is logical due to the powerful directing effects of the substituents on the benzene ring. The amino (-NH₂) group is a potent activating group and is ortho-, para-directing. Similarly, the two methoxy (-OCH₃) groups are also strong activating, ortho-, para-directing groups. The combined electronic influence of these three groups strongly activates the positions ortho to the amino group (positions 2 and 6) and para to the methoxy groups, making them highly susceptible to electrophilic substitution. The steric hindrance from the methoxy groups further favors substitution at the less hindered positions adjacent to the amine. This strong, concerted activation facilitates the direct and regioselective introduction of two chlorine atoms at the 2 and 6 positions.[1]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Direct Dichlorination
The following is a generalized protocol based on the principles of electrophilic aromatic substitution.
-
Dissolution: Dissolve the starting material, 3,5-dimethoxyaniline, in a suitable inert solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the chlorination reaction.
-
Reagent Addition: Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise or as a solution in the same solvent. The stoichiometry should be carefully controlled to favor dichlorination (typically slightly more than 2 equivalents of the chlorinating agent).
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a dilute solution of sodium thiosulfate to remove any excess chlorinating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic byproducts, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound as a white to off-white solid.[2]
Spectroscopic Characterization
To ensure the identity and purity of the synthesized compound, spectroscopic analysis is essential. Commercial suppliers confirm the structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic proton, the amine (-NH₂) protons, and the methoxy (-OCH₃) group protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Resonances for the six distinct carbon atoms of the aromatic ring and the carbon atoms of the two methoxy groups. |
| IR Spectrum | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O and C-Cl bond vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (222.07 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Applications in Research and Development
This compound is not typically an end-product but rather a key intermediate. Its structure is strategically designed for further chemical transformations, making it valuable in several industrial sectors.[2]
-
Pharmaceutical Industry: The aniline moiety serves as a scaffold or a precursor for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). The chlorine and methoxy substituents can modulate the pharmacological properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
-
Agrochemicals: It is employed as a building block for creating active ingredients in herbicides and fungicides. The specific substitution pattern can be crucial for the biological activity and selectivity of the agrochemical.[2]
-
Dyes and Pigments: The compound is a precursor in the synthesis of complex colorants. The amino group can be diazotized and coupled to form azo dyes, and the overall electronic nature of the substituted ring influences the final color and stability of the pigment.[2]
Caption: Application pathways for this compound.
Safety and Handling
As with any chemical intermediate, proper handling and storage are paramount to ensure safety.
-
Hazards Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
-
Storage Conditions: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a dark, dry place, ideally at refrigerated temperatures (2-8°C).[1][2]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined synthesis, rooted in the fundamental principles of electrophilic aromatic substitution, allows for its reliable production. The specific arrangement of its chloro, methoxy, and amino substituents provides a unique platform for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.
References
Methodological & Application
Application Note: Synthesis of Bio-active Scaffolds from 2,6-Dichloro-3,5-dimethoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Value of a Polysubstituted Scaffold
In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate molecular complexity. 2,6-Dichloro-3,5-dimethoxyaniline is a premier example of a strategically designed building block. Its utility stems from a unique combination of orthogonal reactive sites:
-
Two Chlorine Atoms: Positioned at the 2 and 6 positions, these halogens are excellent handles for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
-
A Nucleophilic Aniline Group: The primary amine at the 1-position serves as a classical nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions.[2]
-
Electron-Donating Methoxy Groups: Located at the 3 and 5 positions, these groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the chloro- and amino-substituents and often contributing to the binding affinity of the final derivative in biological targets.[3]
This confluence of features makes this compound a highly sought-after precursor in the synthesis of complex molecules, particularly kinase inhibitors, which are pivotal in modern oncology.[4] This guide provides an in-depth exploration of key synthetic transformations, complete with detailed, field-tested protocols.
Core Synthetic Strategies & Experimental Protocols
The derivatization of this compound can be logically categorized into two primary pathways: reactions at the aniline nitrogen (N-functionalization) and reactions at the chlorinated carbons (C-functionalization via cross-coupling).
Pathway A: N-Functionalization Reactions
These reactions leverage the nucleophilicity of the aniline's amino group. The most common transformation is N-acylation to form a stable amide bond, a ubiquitous feature in pharmaceutical compounds.[5]
This protocol describes a standard, highly efficient method for forming an amide linkage.[2]
Scientist's Note: The use of a non-nucleophilic base like triethylamine (NEt₃) or pyridine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5] Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃) (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.[5]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), visualizing with UV light.
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.
-
Pathway B: C-Functionalization via Palladium-Catalyzed Cross-Coupling
The chloro-substituents are ideal for palladium-catalyzed reactions, which form the cornerstone of modern C-C and C-N bond formation.[6]
The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond between the dichlorinated aniline and a variety of organoboron reagents.[7] This reaction is instrumental in building complex molecular scaffolds from simpler precursors.[8][9]
Scientist's Note: The choice of palladium catalyst and ligand is critical for success. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often used because they are electron-rich and bulky, which promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.[8] The base (e.g., Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.[6]
-
Materials:
-
This compound (or its N-protected derivative) (1.0 eq)
-
Arylboronic acid or ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
-
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the starting aniline (1.0 eq), the boronic acid/ester (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-24 hours.[8]
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the aryl chloride with a primary or secondary amine.[1][10] This reaction is exceptionally broad in scope and is a mainstay in the synthesis of pharmaceuticals.[11][12]
Scientist's Note: This reaction is highly sensitive to air and moisture. The use of a glovebox for dispensing reagents is highly recommended.[6] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine in the catalytic cycle.[11] Sterically hindered phosphine ligands (e.g., XPhos, JohnPhos) are often required to facilitate the reaction with sterically hindered or electron-rich aryl chlorides.[10]
-
Materials:
-
This compound (or its N-protected derivative) (1.0 eq)
-
Primary or secondary amine (e.g., Morpholine) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or a pre-catalyst like XPhos Pd G3.
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.4 eq), and the starting aniline (1.0 eq).
-
Reagent Addition: Add the amine (1.2 eq) followed by anhydrous toluene.
-
Sealing and Heating: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C.[6]
-
Reaction Time: Stir vigorously for 12-24 hours.
-
Monitoring: Monitor by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Extraction & Isolation: Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
-
Data Presentation & Characterization
Successful synthesis requires rigorous characterization of the products. The following table provides expected outcomes for the protocols described.
| Protocol | Derivative Type | Reagents | Typical Yield (%) | Purity (LC-MS, %) | Key Characterization Signals (¹H NMR) |
| 1: N-Acylation | N-Benzoyl | Benzoyl Chloride, NEt₃ | 85-95% | >98% | Amide N-H singlet (δ 8-9 ppm), aromatic protons |
| 2: Suzuki | C-Pyridinyl | Pyridine-2-boronic acid | 60-80% | >95% | New aromatic signals from the pyridine ring |
| 3: Buchwald | C-Morpholinyl | Morpholine, NaOtBu | 70-90% | >97% | Aliphatic protons from the morpholine ring (δ 3-4 ppm) |
Visualization of Synthetic Pathways
The following diagrams illustrate the strategic workflow and a key catalytic cycle.
Caption: Synthetic strategies from this compound.
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 2,6-Dichloro-3,5-dimethoxyaniline in Advanced Organic Synthesis
Introduction: The Strategic Value of a Symmetrically Substituted Aniline
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and drug development, the selection of foundational building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. 2,6-Dichloro-3,5-dimethoxyaniline is a highly functionalized aromatic amine that serves as a premier starting material for complex molecular architectures.[1][2] Its unique substitution pattern—featuring two sterically demanding chlorine atoms flanking the amine and two electron-donating methoxy groups—imparts a distinct electronic and steric profile. This profile is exceptionally valuable for creating potent and selective enzyme inhibitors by enabling specific, high-affinity interactions within protein binding pockets.[3]
This guide provides an in-depth exploration of this compound as a strategic building block. We will detail its physicochemical properties, discuss its core applications with a focus on the synthesis of kinase inhibitors, and provide validated, step-by-step protocols for key synthetic transformations, including urea formations and palladium-catalyzed cross-coupling reactions.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 872509-56-3 | [2][4] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [4][5] |
| Molecular Weight | 222.07 g/mol | [4][5] |
| Appearance | Powder | [2] |
| Boiling Point | 320 °C | [2][5] |
| Flash Point | 147 °C | [2][5] |
| Density | 1.357 g/cm³ | [2][5] |
Safety & Handling Summary: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
Core Application: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 2,6-dichloro-3,5-dimethoxyphenyl moiety, derived from the title aniline, is a cornerstone pharmacophore in a novel class of highly potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[3] A preeminent example is the drug Infigratinib (NVP-BGJ398) , a urea-based derivative that has demonstrated significant antitumor activity.[6] The specific substitution on the aniline ring is critical for orienting the molecule within the ATP-binding site of the FGFR kinase, thereby achieving high potency and selectivity.
The synthesis of such inhibitors typically involves two key transformations utilizing the aniline's nucleophilic amino group: Urea Formation and Palladium-Catalyzed Cross-Coupling Reactions .
Urea Synthesis
The formation of a urea linkage is a common strategy in the design of kinase inhibitors. The nucleophilic amine of this compound can react with various electrophilic partners, such as isocyanates or carbamoyl chlorides, to furnish the corresponding urea derivative. This reaction is typically straightforward and high-yielding.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[7][8] This reaction has revolutionized the synthesis of aryl amines from aryl halides, overcoming the limitations of older methods which often required harsh conditions.[7][9] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[8][10] In the context of our building block, this compound can act as the amine coupling partner to be joined with a variety of aryl or heteroaryl halides, significantly expanding synthetic possibilities.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Substitution/Coordination: The amine coordinates to the palladium center.
-
Reductive Elimination: The C-N bond is formed, releasing the desired aryl amine product and regenerating the Pd(0) catalyst.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon (C-C) bonds, typically between an aryl or vinyl halide and an organoboron species.[11][12] While our primary building block is an aniline, it can be readily converted (e.g., via Sandmeyer reaction to introduce a halide) into a substrate suitable for Suzuki coupling. This allows for the introduction of diverse aryl or heteroaryl substituents at the positions occupied by the chlorine atoms, providing a powerful tool for structure-activity relationship (SAR) studies.
The mechanism is analogous to other palladium-catalyzed cross-couplings:
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The new C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and scale.
Protocol 1: Synthesis of an N-Aryl Urea Derivative
This protocol describes the reaction of this compound with an aryl isocyanate.
Materials:
-
This compound
-
Aryl isocyanate (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
With gentle stirring, add the aryl isocyanate (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with a small amount of cold solvent (DCM or diethyl ether), and dry under vacuum to yield the pure urea derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic aryl bromide.
| Parameter | Recommended Reagent/Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3 Precatalyst (e.g., XPhos Pd G3) |
| Ligand | XPhos, SPhos, or BrettPhos (2-4 mol%) |
| Base | NaOt-Bu or K₃PO₄ (2.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
| Time | 4 - 24 hours |
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and ligand (e.g., XPhos, 0.02 eq).
-
Add the base (e.g., NaOt-Bu, 2.0 eq).
-
Seal the flask with a septum, and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Add this compound (1.2 eq) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired C-N coupled product.
Conclusion
This compound is more than a simple intermediate; it is a strategic building block that provides access to molecular scaffolds of significant interest in drug discovery. Its unique electronic and steric properties are particularly well-suited for the design of potent and selective kinase inhibitors. By mastering key transformations such as urea formation and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently leverage this versatile compound to accelerate the development of novel therapeutic agents. The protocols and data presented herein serve as a robust starting point for the incorporation of this valuable building block into advanced synthetic programs.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS 872509-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2,6-Difluoro-3,5-dimethoxyaniline CAS 651734-54-2 [benchchem.com]
- 4. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
experimental protocol for the synthesis of 2,6-dichloroanilines
An Application Note and Experimental Protocol for the Synthesis of 2,6-Dichloroanilines
Introduction
2,6-Dichloroaniline (2,6-DCA) is a pivotal chemical intermediate in the synthesis of numerous high-value commercial products. Its structural motif is central to the production of pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1] It also serves as a building block for various herbicides and dyes.[2] The precise arrangement of the chlorine atoms ortho to the amino group imparts specific chemical properties that are crucial for the biological activity and reactivity of its derivatives.
This guide provides a comprehensive overview of established and modern experimental protocols for the synthesis of 2,6-dichloroaniline. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for key experimental choices. We will explore classical multi-step routes starting from common feedstocks like aniline and sulfanilamide, direct methods such as the reduction of 2,6-dichloronitrobenzene, and contemporary organocatalytic strategies that offer enhanced regioselectivity.
Section 1: Classical Synthetic Strategies
Classical methods for synthesizing 2,6-dichloroaniline often rely on multi-step pathways that manipulate directing group effects or involve the reduction of a pre-functionalized aromatic ring. These methods have been historically significant and are still valuable for their use of readily available starting materials.
Method A: Reduction of 2,6-Dichloronitrobenzene
This is one of the most direct and historically important routes to 2,6-dichloroaniline.[1] The synthesis involves the chemical reduction of the nitro group on 2,6-dichloronitrobenzene to an amine. The primary challenge is to achieve this transformation with high chemoselectivity, avoiding undesired side reactions like hydrodehalogenation (the removal of chlorine atoms).[3] The choice of reducing agent is therefore critical.
Caption: General reaction scheme for the synthesis of 2,6-dichloroaniline.
The most common reduction methods are catalytic hydrogenation, metal-mediated reduction in acid, and catalytic transfer hydrogenation.[3]
| Method | Reducing System | Typical Conditions | Advantages | Disadvantages | Ref. |
| Metal-Acid Reduction | Iron (Fe) powder / Acetic or Hydrochloric Acid | Reflux (80-100°C) | Cost-effective, robust, suitable for various scales. | Generates large amounts of metal waste (iron sludge). | [1][3] |
| Catalytic Hydrogenation | H₂ gas / Pd/C or PtO₂ catalyst | Pressurized H₂ (50-100 psi), Room Temp to 50°C | High yield, clean reaction, minimal waste. | Requires specialized high-pressure equipment (autoclave), risk of hydrodehalogenation. | [1][3] |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄) / Pd/C | Reflux in Methanol or Ethanol | Avoids use of pressurized H₂ gas, mild conditions. | Higher cost of hydrogen donor, catalyst can be pyrophoric. | [3] |
Detailed Protocol 1A: Metal-Mediated Reduction with Iron
This protocol details the synthesis of 2,6-dichloroaniline from 2,6-dichloronitrobenzene using iron powder in an acidic medium. This method is chosen for its reliability and accessibility in a standard laboratory setting.
Materials and Equipment:
-
2,6-Dichloronitrobenzene
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol & Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2,6-dichloronitrobenzene (1.0 eq) in a solvent mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 v/v/v).[3]
-
Addition of Iron: To the vigorously stirred suspension, add fine iron powder (3-5 eq) portion-wise. The addition is exothermic and may cause the reaction mixture to approach reflux temperature. Maintain control by adjusting the rate of addition.[1][3]
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-100°C) and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically several hours).[1][3]
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.[3]
-
Work-up - Extraction: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dilute the resulting residue with ethyl acetate and water.[3]
-
Neutralization: Carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Purification: Concentrate the final organic solution under reduced pressure to yield crude 2,6-dichloroaniline. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if high purity is required.[1][3]
Method B: Multi-step Synthesis from Aniline
A more complex but cost-effective route begins with aniline. This pathway involves an initial over-chlorination, protection of the highly activating amino group, selective removal of the para-chlorine, and a final deprotection step.[1][4]
Caption: Multi-step synthesis of 2,6-dichloroaniline starting from aniline.
Detailed Protocol 1B: Synthesis from Aniline
This protocol outlines the four-stage conversion of aniline to 2,6-dichloroaniline.[4]
Part 1: Synthesis of 2,4,6-Trichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, add aniline (1.0 eq) to dilute hydrochloric acid.[4]
-
While stirring, add 30 wt% hydrogen peroxide (3.0 eq) dropwise. Control the temperature between 40-80°C. The reaction time is typically 1-3 hours.[4]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.[4]
-
Filter the solid and add it to water. Isolate the free base, 2,4,6-trichloroaniline, by steam distillation.[1][4]
Part 2: Synthesis of 2,4,6-Trichloroacetanilide (Protection)
-
React the 2,4,6-trichloroaniline from Part 1 with acetic anhydride to form the corresponding acetanilide. This protects the amino group and reduces its activating effect for the subsequent step.[1][4]
Part 3: Synthesis of 2,6-Dichloroacetanilide (Selective Dechlorination)
-
Place the 2,4,6-trichloroacetanilide from Part 2 into an autoclave with a suitable solvent and a hydrogenation catalyst (e.g., Palladium-based).[4]
-
Introduce hydrogen gas to carry out the reduction, which selectively removes the chlorine atom at the para-position.[1][4]
Part 4: Synthesis of 2,6-Dichloroaniline (Deprotection)
-
Add the 2,6-dichloroacetanilide from Part 3 to an alkali solution (e.g., aqueous NaOH).[4]
-
Heat the mixture to hydrolyze the acetyl group, yielding the final product, 2,6-dichloroaniline.[4]
-
The final product can be purified by distillation or recrystallization.
Method C: Synthesis via Sulfanilamide
This well-documented historical route uses the directing effects of a sulfonyl group. Sulfanilamide is first chlorinated at the positions ortho to the amino group. The sulfonyl group is then removed via hydrolysis to yield the target molecule.[1][5]
Caption: Reaction scheme for the synthesis of 2,6-DCA from sulfanilamide.
Detailed Protocol 1C: Synthesis from Sulfanilamide
This two-step protocol is adapted from established procedures.[1][5]
Part 1: Synthesis of 3,5-Dichlorosulfanilamide
-
In a large flask, dissolve sulfanilamide in a mixture of concentrated hydrochloric acid and water.
-
Heat the solution to 45-60°C.
-
Slowly add hydrogen peroxide while maintaining the temperature. The chlorination reaction will proceed.
-
Upon completion, the product, 3,5-dichlorosulfanilamide, will precipitate. Cool the mixture and collect the crude solid by filtration. The crude product is typically used directly in the next step without further purification.[1]
Part 2: Synthesis of 2,6-Dichloroaniline
-
In a flask suitable for high-temperature reactions, add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid.[1][5]
-
Heat the mixture using an oil bath maintained at 165–195°C and boil gently for approximately 2 hours.[1][5]
-
After cooling, carefully pour the dark reaction mixture into a larger volume of water in a separate flask suitable for steam distillation.[1][5]
-
Perform steam distillation on the mixture. The 2,6-dichloroaniline is volatile with steam and will co-distill.[5]
-
Cool the receiving vessel in an ice bath to solidify the product. Collect the white solid by filtration and air dry. The product can be further purified by a second steam distillation if necessary.[5]
Section 2: Modern Organocatalytic ortho-Chlorination
A significant challenge in aniline chemistry is achieving selective substitution at the ortho position. Traditional electrophilic chlorination strongly favors the para position due to steric hindrance and electronic effects.[6][7] Recent advances in organocatalysis have provided powerful solutions to this problem.
Secondary amines and their corresponding ammonium salts have been developed as highly effective organocatalysts for the ortho-chlorination of anilines using sulfuryl chloride (SO₂Cl₂) as the chlorine source.[8][9] These reactions proceed under mild conditions and are compatible with a wide range of aniline substrates.[6][7] Mechanistic studies suggest the formation of an anionic trichloride species is responsible for directing the chlorination to the ortho position.[7][8]
Caption: Proposed catalytic cycle for ortho-selective chlorination.
Detailed Protocol 2A: Organocatalytic ortho-Chlorination
This protocol provides a general method for the highly selective ortho-chlorination of an aniline substrate.[7]
Materials and Equipment:
-
Aniline substrate
-
Secondary amine organocatalyst (e.g., diisopropylamine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring plate
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of the aniline substrate (1.0 mmol) in an anhydrous solvent like toluene, add the secondary amine organocatalyst (10 mol%).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (1.1 mmol) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired ortho-chloroaniline isomer.
Section 3: Safety, Handling, and Hazard Management
2,6-Dichloroaniline is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[10][11][12]
| Hazard Class | Hazard Statement | Prevention Precautionary Statements |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P264, P270, P271, P280 |
| Chronic Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P260 |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. | P273 |
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle 2,6-dichloroaniline in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[13]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Wear a lab coat or chemical-resistant apron. Contaminated clothing should be removed immediately and washed before reuse.[11]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter.[11][13]
-
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]
First Aid and Emergency Procedures:
-
Ingestion: If swallowed, rinse mouth and call a physician or poison control center immediately.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[12][13]
-
Spills: Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a sealed container for disposal. Do not let the chemical enter drains.[10]
Conclusion
The synthesis of 2,6-dichloroaniline can be accomplished through a variety of methods, each with distinct advantages and challenges. Classical routes, such as the reduction of 2,6-dichloronitrobenzene or multi-step sequences from aniline and sulfanilamide, are robust and utilize accessible starting materials, making them suitable for large-scale production. However, they can involve harsh conditions and generate significant waste. In contrast, modern organocatalytic methods provide an elegant and highly selective approach for the direct ortho-chlorination of anilines under mild conditions, offering a powerful tool for the synthesis of complex aniline derivatives. The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, desired purity, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Analytical Strategies for the Quantification and Identification of 2,6-Dichloro-3,5-dimethoxyaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive protocols for the analytical detection of 2,6-Dichloro-3,5-dimethoxyaniline, a substituted aniline of interest in chemical synthesis and pharmaceutical development. In the absence of established, specific methods for this compound, this document outlines the development and validation of robust analytical procedures using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and providing field-proven insights for reliable and reproducible results.
Introduction and Analytical Rationale
This compound (C₈H₉Cl₂NO₂) is a halogenated and methoxylated aromatic amine.[1] Such compounds often serve as critical building blocks or intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The precise and accurate determination of its purity, as well as the identification and quantification of any process-related impurities, is paramount for ensuring the quality, safety, and efficacy of the final product.
The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.[2] For substituted anilines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques.[3]
-
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for a broad range of aniline derivatives, particularly those that are non-volatile or thermally labile.[3] Coupled with UV or tandem mass spectrometry (MS/MS) detectors, it provides excellent sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and structural confirmation capabilities, making it the gold standard for trace-level analysis and impurity identification.[3]
This guide provides detailed protocols for both methodologies, allowing researchers to select the most suitable approach for their specific application.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| InChI Key | LCQFHEIDCMPNAN-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white powder or crystals |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Causality
Reversed-phase HPLC is the preferred liquid chromatography method for moderately polar compounds like substituted anilines. The analyte is dissolved in a polar mobile phase and passed through a non-polar stationary phase (typically C18). Separation is achieved based on the differential partitioning of the analyte between the two phases. This compound, with its hydrophobic chloro- and methoxy-substituted benzene ring, will have a strong affinity for the C18 stationary phase, allowing for excellent separation from more polar impurities. The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase helps to protonate the aniline group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation & Consumables:
-
HPLC or UHPLC system with a binary pump, autosampler, and UV/Vis or MS/MS detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
-
Analytical balance, volumetric flasks, and autosampler vials.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute with the initial mobile phase composition to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Vol. | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
| UV Detection | 254 nm | N/A |
| MS Detection | N/A | ESI+, Multiple Reaction Monitoring (MRM) |
| Gradient | 10% B to 95% B over 15 min, hold 5 min | 10% B to 95% B over 8 min, hold 2 min |
-
MS/MS Parameters (Hypothetical):
-
Parent Ion (Q1): m/z 222.0 [M+H]⁺
-
Product Ions (Q3): Fragmentation of the parent ion would likely involve loss of methyl groups or chlorine. Potential transitions to monitor would be 222.0 -> 207.0 (loss of CH₃) and 222.0 -> 187.0 (loss of Cl). These must be optimized experimentally.
-
Method Validation and Performance
The method must be validated according to ICH guidelines to ensure it is fit for purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| LOD | ~0.1 µg/mL (UV), ~1-10 ng/mL (MS/MS) |
| LOQ | ~0.3 µg/mL (UV), ~5-30 ng/mL (MS/MS) |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Causality
GC-MS is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds. The sample is vaporized in a hot injector and separated in a capillary column based on its boiling point and interaction with the column's stationary phase. For this compound, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented into a predictable pattern, and detected. This fragmentation pattern serves as a chemical "fingerprint," providing unequivocal identification. Given its structure, derivatization is likely unnecessary for this analyte.[5]
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
Instrumentation & Consumables:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium.
-
GC-MS vials with inserts.
-
Ethyl acetate or dichloromethane (GC grade).
Protocol Steps:
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.
-
Working Standards: Serially dilute the stock solution with ethyl acetate to create standards appropriate for the expected sensitivity (e.g., 0.01 to 10 µg/mL).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of sample in ethyl acetate to achieve a concentration within the calibration range.
-
Transfer to a GC-MS vial. No filtration is typically needed if the sample dissolves completely.
-
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm (5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL (Splitless mode) |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification |
-
Selected Ion Monitoring (SIM) Ions (Predicted):
-
Quantifier Ion: m/z 221 (Molecular Ion, M⁺)
-
Qualifier Ions: m/z 206 (M-CH₃)⁺, m/z 186 (M-Cl)⁺. These ions must be confirmed by analyzing a standard in full scan mode.
-
Method Validation and Performance
Validation principles are similar to HPLC, focusing on ensuring the method's reliability for its intended use.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| LOD | ~1-10 ng/mL (Full Scan), ~0.1-1 ng/mL (SIM) |
| LOQ | ~5-30 ng/mL (Full Scan), ~0.5-3 ng/mL (SIM) |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Comparative Summary and Conclusion
The choice between HPLC and GC-MS depends on the analytical objective.[3] HPLC-UV is a robust, reliable method for routine purity assessments and quantification at moderate levels. For higher sensitivity, impurity profiling, and definitive structural confirmation, HPLC-MS/MS and GC-MS are superior.[6] GC-MS, in particular, provides highly characteristic mass spectra that can be compared against libraries for unequivocal identification of unknown impurities.
This application note provides two comprehensive, robust, and scientifically grounded starting points for the analysis of this compound. The detailed protocols for HPLC-UV/MS and GC-MS are based on established principles for related aniline compounds and offer a clear path for method development and validation. Researchers and drug development professionals can adapt these protocols to establish validated, in-house methods for quality control and research applications, ensuring data integrity and confidence in their results.
References
Analytical Strategies for the Quantification of 2,6-Dichloro-3,5-dimethoxyaniline: A Guide to HPLC and GC-MS Methodologies
Abstract: This technical guide provides comprehensive application notes and detailed protocols for the quantitative analysis of 2,6-Dichloro-3,5-dimethoxyaniline, a key intermediate in the synthesis of pharmaceuticals and pesticides.[1] Recognizing the compound's importance, two robust and validated analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a framework for method development, validation, and routine analysis. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability.
Introduction and Analyte Profile
This compound (DCMA) is a substituted aniline whose purity and concentration must be precisely controlled during manufacturing processes. Its chemical structure, featuring two chlorine atoms and two methoxy groups, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The development of reliable analytical methods is crucial for ensuring product quality, process control, and regulatory compliance.
This guide explores two orthogonal analytical techniques, HPLC and GC-MS, providing the user with options depending on available instrumentation, required sensitivity, and sample matrix complexity.[2] HPLC is presented as a versatile and robust method suitable for a wide range of applications, while GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 872509-56-3 | [1][4] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [1][4] |
| Molecular Weight | 222.07 g/mol | [4] |
| Appearance | White to off-white powder or crystals | |
| Boiling Point | 320 °C | [1] |
| pKa | -0.13 ± 0.10 (Predicted) |[1] |
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on several factors, including the analyte's volatility and thermal stability, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.[2]
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for polar, non-volatile, or thermally labile compounds, a category that includes many substituted anilines.[5] Analysis by HPLC typically does not require derivatization, simplifying sample preparation.[2] It is a robust method for purity assessment and quantification in drug substance and formulated product analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled specificity through mass fragmentation patterns and high sensitivity, making it the preferred method for trace analysis.[3] While some anilines require derivatization to increase volatility, the methoxy groups and moderate molecular weight of DCMA may allow for direct analysis.[6] It is particularly powerful for identifying unknown impurities and analyzing samples from complex matrices like environmental or biological samples.[7]
Application Note I: Analysis by High-Performance Liquid Chromatography (HPLC)
Principle of the Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The analyte is separated on a C18 stationary phase based on its hydrophobicity. A gradient elution with an acidified water/acetonitrile mobile phase ensures efficient separation and sharp, symmetrical peak shapes. The acidic modifier (formic acid) is crucial for protonating the basic aniline moiety, which minimizes undesirable interactions with residual silanols on the column packing, thereby preventing peak tailing.[6] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocol: HPLC-UV
3.2.1. Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade or higher).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
0.45 µm syringe filters (PTFE or other compatible material).[6]
-
Analytical balance, volumetric flasks, and pipettes.
3.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.[5]
3.2.3. Sample Preparation
-
Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[2]
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
3.2.4. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30% B to 90% B15-17 min: Hold at 90% B17-18 min: 90% B to 30% B18-25 min: Hold at 30% B (equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
HPLC Workflow Diagram
Caption: Generalized workflow for the HPLC analysis of this compound.
Method Validation
A validated method ensures that the results are reliable, reproducible, and fit for the intended purpose.[8] The protocol should be validated according to ICH guidelines or internal laboratory standards, assessing the parameters below.[2]
Table 2: Representative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Specificity | Peak is pure and free from interference from blank/placebo. | Peak Purity Index > 0.999 |
| Linearity (R²) | ≥ 0.998 | 0.9995 over 1-100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%Intermediate Precision ≤ 3.0% | 0.8%1.5% |
Application Note II: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
This method utilizes capillary gas chromatography for the separation of DCMA, followed by mass spectrometry for detection, identification, and quantification. The sample is vaporized in a heated inlet and separated on a non-polar capillary column based on its boiling point and interaction with the stationary phase.[6] As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.[7]
Experimental Protocol: GC-MS
4.2.1. Instrumentation and Consumables
-
GC system with a split/splitless inlet and an autosampler.
-
Mass Spectrometer (Single Quadrupole or equivalent).
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Helium (carrier gas, 99.999% purity).
-
Ethyl Acetate or Dichloromethane (GC grade).
-
2 mL autosampler vials with caps.
-
Analytical balance, volumetric flasks, and pipettes.
4.2.2. Preparation of Solutions
-
Diluent: Ethyl Acetate.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
4.2.3. Sample Preparation
-
Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 5 µg/mL).
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial for analysis.
4.2.4. GC-MS Conditions
| Parameter | Condition |
|---|---|
| GC System | |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °C |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) |
| Quantifier/Qualifier Ions | To be determined empirically.Predicted Quantifier Ion (M⁺): m/z 221 Predicted Qualifier Ions: m/z 206 ([M-CH₃]⁺), m/z 178 ([M-CH₃, -CO]⁺) |
GC-MS Workflow Diagram
Caption: Generalized workflow for the GC-MS analysis of this compound.
Method Validation
Validation for a GC-MS method follows similar principles to HPLC but places greater emphasis on identification criteria.
Table 3: Representative GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Specificity | No interfering peaks at the retention time of the analyte; ion ratios match standard. | Ion ratio variation < 20% from reference. |
| Linearity (R²) | ≥ 0.995 | 0.9991 over 0.1-10 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 for quantifier ion | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 for quantifier ion; acceptable precision/accuracy | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.7% - 103.5% |
| Precision (% RSD) | Repeatability ≤ 5.0%Intermediate Precision ≤ 10.0% | 2.5%4.8% |
Conclusion
This guide provides two distinct, robust, and scientifically-grounded methods for the analysis of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, offering simplicity and high throughput without the need for derivatization. The GC-MS method provides a higher level of specificity and sensitivity, making it ideal for trace analysis, impurity identification, and analysis in complex matrices. The choice between methods should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation. Both protocols, when properly validated, will yield accurate and reliable data essential for researchers, scientists, and drug development professionals.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: Unlocking the Therapeutic Potential of 2,6-Dichloro-3,5-dimethoxyaniline Derivatives
Introduction: The Privileged Scaffold of 2,6-Dichloro-3,5-dimethoxyaniline in Drug Discovery
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. This compound stands out as a valuable intermediate, lending its unique electronic and steric properties to the synthesis of a new generation of targeted therapeutics.[1][2] The strategic placement of chloro and methoxy groups on the aniline ring provides a foundation for developing highly potent and selective inhibitors of key enzymes implicated in various diseases, most notably cancer.[1][3][4]
The 2,6-dichloro-3,5-dimethoxyphenyl moiety, derived from this aniline, has been instrumental in the design of potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Fibroblast Growth Factor Receptor (FGFR) family.[1][3][4] This application note will delve into the biological activities of compounds derived from this versatile scaffold, with a primary focus on their role as kinase inhibitors. We will provide detailed protocols for the evaluation of these compounds, from initial enzymatic assays to cell-based assessments of their anti-proliferative effects. Furthermore, we will explore the potential for derivatives of this scaffold to exhibit antimicrobial properties, broadening their therapeutic applicability.
I. Kinase Inhibition: Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in a variety of human cancers, including bladder, lung, and breast cancer. This makes the FGFR family of kinases a compelling target for therapeutic intervention.
A prime example of a potent and selective FGFR inhibitor built upon the this compound scaffold is NVP-BGJ398 (Infigratinib) .[1][3][4] This compound, an N-aryl-N'-pyrimidin-4-yl urea derivative, has demonstrated significant antitumor activity in preclinical models and has advanced into clinical trials.[3][4] The rational design incorporating the 2,6-dichloro-3,5-dimethoxyphenyl group was pivotal to its high potency and selectivity for FGFR1, 2, and 3.[3][4]
Simplified FGFR Signaling Pathway
The following diagram illustrates a simplified representation of the FGFR signaling pathway, which is often targeted by inhibitors derived from the this compound scaffold.
References
- 1. 2,6-Difluoro-3,5-dimethoxyaniline CAS 651734-54-2 [benchchem.com]
- 2. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-3,5-dimethoxyaniline in the Synthesis of High-Performance Azo Dyes
Introduction: Unlocking a Novel Chromophore Precursor
The synthesis of novel dyes and pigments is a cornerstone of innovation across the textile, coatings, and printing industries. The properties of a colorant—its hue, intensity, lightfastness, and chemical resistance—are intrinsically linked to the molecular architecture of its precursors. 2,6-Dichloro-3,5-dimethoxyaniline is an aromatic amine that presents a unique combination of substituents, making it a compelling, albeit specialized, starting material for the synthesis of high-performance azo dyes.
The strategic placement of two chlorine atoms and two methoxy groups on the aniline ring profoundly influences its reactivity and the properties of the resulting dyes. The electron-withdrawing nature of the chlorine atoms can enhance the stability and lightfastness of the final chromophore, while the electron-donating methoxy groups act as powerful auxochromes, helping to deepen and intensify the color (bathochromic shift).[1][2] This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for leveraging this compound in the synthesis of a representative azo dye.
The Underlying Chemistry: Rationale and Mechanistic Insight
The synthesis of azo dyes from an aromatic amine like this compound is a classic two-stage process: diazotization followed by azo coupling .[3][4] Understanding the causality behind each step is critical for successful and reproducible synthesis.
-
Diazotization: The primary amine group (-NH₂) is converted into a highly reactive diazonium salt (-N₂⁺). This reaction is performed in a cold, acidic medium (typically HCl) with sodium nitrite (NaNO₂). The low temperature (0–5 °C) is crucial because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[5] The acid serves to generate the true nitrosating agent, nitrous acid (HNO₂), in situ.
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a nucleophilic coupling component, typically a phenol or an aromatic amine. For the reaction to proceed, the coupling component must be activated with electron-donating groups (e.g., -OH, -NH₂). The pH of the coupling reaction is critical: phenols require mildly alkaline conditions to form the more nucleophilic phenoxide ion, while aromatic amines are coupled under mildly acidic conditions.[3]
The specific substituents on the this compound diazonium salt will dictate the final color. The chlorine atoms stabilize the diazonium salt and, as electron-withdrawing groups, increase its electrophilicity, promoting a more efficient coupling reaction.
Figure 1: General mechanism for Azo Dye synthesis.
Detailed Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of a representative red azo dye by coupling diazotized this compound with Naphthalen-2-ol (2-Naphthol).
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (MW: 222.07 g/mol )[6] | Magnetic stirrer with stirring bar |
| Sodium Nitrite (NaNO₂) | 250 mL and 100 mL Beakers |
| Concentrated Hydrochloric Acid (HCl) | Graduated cylinders |
| Naphthalen-2-ol (2-Naphthol) | Thermometer (-10 to 110 °C) |
| Sodium Hydroxide (NaOH) | Ice-salt bath |
| Urea (for quenching excess HNO₂) | Büchner funnel and vacuum flask |
| Distilled Water | pH paper or pH meter |
| Ethanol (for recrystallization) | Thin Layer Chromatography (TLC) plates |
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
PART A: Diazotization of this compound
-
Amine Solution: In a 100 mL beaker, combine 2.22 g (0.01 mol) of this compound with 15 mL of distilled water and 3 mL of concentrated hydrochloric acid. Stir until a fine slurry is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the slurry to 0–5 °C with continuous magnetic stirring. It is essential to maintain this temperature range throughout the diazotization process.[7]
-
Nitrite Solution: In a separate small beaker, dissolve 0.73 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine slurry over 10-15 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.[5]
-
Stirring: Continue to stir the reaction mixture in the ice bath for an additional 20 minutes after the addition is complete. The result is a cold, pale yellow solution of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional) and then quenched by adding a small amount of urea until the paper no longer turns blue.
PART B: Preparation of the Coupling Component Solution
-
Alkaline Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of Naphthalen-2-ol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in a separate ice bath with vigorous stirring. The solution should be clear.
PART C: Azo Coupling, Isolation, and Purification
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold Naphthalen-2-ol solution (from Part B) with continuous, efficient stirring.[3] Maintain the temperature below 5 °C throughout the addition.
-
Precipitation: An intensely colored red precipitate should form immediately.
-
Completion: Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.
-
Isolation: Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a generous amount of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes residual salts and acids.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified dye.
-
Drying: Dry the purified product in a vacuum oven at 60–70 °C to a constant weight.
Data, Characterization, and Field Insights
A successful synthesis should be validated through characterization. The resulting dye is expected to be a vibrant, dark red solid.
Expected Product Characteristics
| Parameter | Expected Result / Method | Rationale / Self-Validation |
| Yield | 85–95% (Theoretical) | A high yield indicates efficient diazotization and coupling with minimal side reactions. |
| Appearance | Dark red crystalline powder | Visual confirmation of the chromophore formation. |
| Melting Point | Sharp, defined range (e.g., 210-215 °C, hypothetical) | A sharp melting point is a strong indicator of purity. Impurities will broaden and depress the melting range. |
| TLC Analysis | Single spot with a high Rf value | Confirms the absence of starting materials and the presence of a single, less polar product. |
| UV-Vis Spectroscopy | λmax in the 480–520 nm range (in ethanol) | The absorption maximum in the visible spectrum confirms the presence of the extended conjugated π-system of the azo dye. |
| FT-IR Spectroscopy | Presence of N=N stretch (~1450-1500 cm⁻¹), absence of N-H stretches from -NH₂ (~3300-3500 cm⁻¹) | Confirms the formation of the azo linkage and consumption of the primary amine starting material.[8] |
Causality and Expert Insights
-
Why is an ice-salt bath preferred over an ice-only bath? An ice-salt bath can achieve temperatures below 0 °C, providing a more robust buffer against the exothermic nature of the diazotization reaction and ensuring the diazonium salt remains stable.
-
Why is the diazonium salt added to the coupler and not the other way around? Adding the diazonium salt to an alkaline solution of the coupler ensures that the coupling reaction occurs in the optimal pH environment for phenoxide ion formation, maximizing yield and preventing the diazonium salt from decomposing in a highly alkaline environment.
-
Impact of Substituents: The two ortho-chlorine atoms provide steric hindrance around the azo linkage, which can improve the dye's resistance to chemical and photolytic degradation. The methoxy groups, being strong electron-donating groups, are critical for achieving a deep red hue instead of a yellow or orange.[2]
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood. This compound is harmful if swallowed or in contact with skin.[9]
-
Diazonium Salt Instability: Diazonium salts are potentially explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Always use it immediately in solution. The reaction should be kept cold and shielded from light.
Conclusion
This compound serves as a potent precursor for creating azo dyes with desirable properties. Its unique substitution pattern offers a pathway to colorants with high tinctorial strength and potentially superior fastness properties. The protocol detailed herein provides a reliable and reproducible method for synthesizing a representative dye, while the accompanying scientific rationale empowers researchers to troubleshoot and adapt the methodology for the development of novel, high-performance colorants.
References
- 1. nbinno.com [nbinno.com]
- 2. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. plantarchives.org [plantarchives.org]
- 8. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Catalytic Reduction of Nitroaromatics to Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of nitroaromatics into anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines serve as critical building blocks for a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2][3][4] Among the synthetic methodologies available, catalytic hydrogenation stands out for its efficiency, high yields, and favorable environmental profile.[3] This guide provides a comprehensive overview of this pivotal reaction, detailing the underlying mechanisms, catalyst selection, practical experimental protocols, and essential safety considerations.
Scientific Foundation: Reaction Mechanism
The catalytic reduction of a nitroaromatic compound is a multi-step process that occurs on the surface of a heterogeneous catalyst. While several pathways have been proposed, the reaction is generally understood to proceed through a sequence of intermediates.[5][6] The most widely accepted mechanism, first proposed by Haber, involves the stepwise reduction of the nitro group.[5]
The process begins with the adsorption of the nitroaromatic compound and the hydrogen source onto the catalyst's active sites.[5] The catalyst, typically a noble metal like palladium or platinum, facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms.[6] These atoms are then transferred to the nitro group, initiating a cascade of reductions through nitroso and hydroxylamine intermediates before yielding the final aniline product.[5][6]
Recent studies have further refined this understanding, suggesting that for some catalytic systems, the conversion of the hydroxylamine intermediate to aniline may occur through disproportionation rather than direct hydrogenation.[5] The efficiency of the entire process is heavily influenced by the catalyst's ability to facilitate electron transfer from the hydrogen source to the nitroaromatic molecule.[5]
Catalyst and System Selection: A Comparative Overview
The success of a catalytic hydrogenation hinges on the appropriate selection of the catalyst, solvent, and reaction conditions. Each component plays a crucial role in the reaction's rate, selectivity, and overall outcome.
Catalyst Choice
Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture, which simplifies product workup and allows for catalyst recycling.[7] The choice of metal and support can dramatically influence the reaction's chemoselectivity, especially when other reducible functional groups are present.[8]
| Catalyst | Key Characteristics & Applications | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | The most common and versatile catalyst for nitro group reduction.[9][10] Effective for both aromatic and aliphatic nitro compounds.[9] | High activity, good selectivity, widely available.[7] | Can catalyze hydrogenolysis of sensitive groups (e.g., C-X bonds, benzyl ethers).[9][10] |
| Raney Nickel (Raney® Ni) | A cost-effective alternative to precious metal catalysts.[2][11] Often used when dehalogenation is a concern with Pd/C.[9] | Less expensive than PMCs, good for substrates with halogens.[9][11][12] | Pyrophoric nature requires careful handling; can be less selective.[11] |
| Platinum(IV) Oxide (PtO₂) | A potent hydrogenation catalyst, often used when other catalysts are ineffective.[13] | Very high activity. | Can be less selective and may promote aromatic ring reduction under harsh conditions. |
| Transfer Hydrogenation Catalysts | Systems using hydrogen donors like formic acid, ammonium formate, or hydrazine instead of H₂ gas.[12][14][15] | Avoids the need for high-pressure hydrogen gas handling.[14] | May require higher temperatures; hydrogen donors can be corrosive or toxic.[6] |
Solvents and Reaction Conditions
The choice of solvent is critical. Polar protic solvents like ethanol, methanol, or water are generally preferred as they can help to keep the catalyst wet and reduce the risk of ignition during handling.[16] The reaction is highly exothermic, and efficient temperature control is crucial to prevent runaway reactions and the formation of hazardous intermediates like hydroxylamines, which can be thermally unstable.[11][17] Hydrogen pressure can be varied from atmospheric (using a hydrogen-filled balloon) for simple substrates to high pressure in a specialized reactor for more challenging reductions.[18][19]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the catalytic reduction of a generic nitroaromatic compound.
Protocol 1: General Procedure using Hydrogen Gas (Balloon)
This protocol is suitable for reactions at or near atmospheric pressure and is a common setup in a research laboratory.
Materials:
-
Nitroaromatic substrate
-
10% Palladium on Carbon (Pd/C, ~50% wet with water)
-
Anhydrous solvent (e.g., Ethanol or Methanol)
-
Three-necked round-bottom flask with a magnetic stir bar
-
Septa, gas inlet adapter, vacuum/nitrogen manifold
Workflow Visualization:
Procedure:
-
Catalyst Charging: Add the weighed 10% Pd/C catalyst to a dry three-necked flask equipped with a magnetic stir bar.[20]
-
Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[16][20][21]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent via cannula or syringe.[20] Dissolve the nitroaromatic substrate in the solvent and add it to the flask.
-
Introducing Hydrogen: Carefully evacuate the nitrogen atmosphere and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.[6]
-
Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction's progress by periodically taking aliquots (after purging with nitrogen first) and analyzing them by TLC or LC-MS.[6][20]
-
Workup - Catalyst Removal: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[21] Dilute the reaction mixture with more solvent and carefully filter it through a pad of Celite® to remove the Pd/C. Crucial Safety Note: Never allow the filtered catalyst to dry on the filter paper, as it is pyrophoric and can ignite in the air.[6][16] Immediately quench the wet filter cake with water.[20]
-
Isolation: The aniline product in the filtrate can be isolated by removing the solvent under reduced pressure and purified by standard techniques such as crystallization or chromatography.
Protocol 2: Transfer Hydrogenation using Formic Acid/Raney Nickel
This method avoids the use of hydrogen gas and is highly chemoselective.[12]
Materials:
-
Nitroaromatic substrate
-
Raney Nickel (slurry in water)
-
Methanol
-
90% Formic Acid[12]
Procedure:
-
To a flask containing the nitroaromatic substrate (5 mmol) dissolved in methanol (3 mL), add Raney Nickel (0.2-0.3 g of the aqueous slurry).[12]
-
Stir the suspension at room temperature and add 90% formic acid (2.5 mL) dropwise.[12]
-
Monitor the reaction by TLC. The reduction is typically rapid, often completing within 10-30 minutes.[12]
-
Once complete, filter the mixture to remove the Raney Nickel catalyst, ensuring the catalyst remains wet.
-
Evaporate the organic solvent from the filtrate. The residue can be dissolved in a solvent like ether and washed with a saturated salt solution to remove any remaining formate salts.[12]
-
Evaporation of the organic layer will yield the desired aniline, which can be further purified if necessary.[12]
Safety First: Essential Precautions
Catalytic hydrogenation involves significant hazards that must be managed with rigorous safety protocols.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide range of concentrations.[20][22] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16][21] The system must be leak-tested before introducing hydrogen.[21]
-
Pyrophoric Catalysts: Dry hydrogenation catalysts, especially after use (when they are saturated with hydrogen), are pyrophoric and can ignite spontaneously upon contact with air.[16][17] Always handle catalysts in a wet state or under an inert atmosphere.[16][17] Used catalyst should be immediately quenched by suspending it in water and stored in a dedicated, sealed waste container.[7][20]
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic.[11] Reactions should be cooled, especially during the initial phase, and the addition of hydrogen or a hydrogen donor should be controlled to manage the reaction temperature and prevent runaways.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[22]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur compounds)- Insufficient hydrogen supply- Poor mixing | - Use fresh, active catalyst.- Purify substrate to remove potential poisons.- Ensure a continuous hydrogen supply (replace balloon if needed).- Increase stirring speed. |
| Dehalogenation (e.g., Ar-Cl to Ar-H) | - Catalyst is too active (e.g., Pd/C). | - Switch to a less reactive catalyst like Raney Nickel.[9]- Add a catalyst modifier or use milder conditions. |
| Formation of Side Products (Azo, Azoxy) | - Insufficient hydrogen availability.- Accumulation of hydroxylamine intermediate.[11] | - Ensure adequate hydrogen pressure and efficient stirring.- Use catalyst promoters (e.g., vanadium) or switch to a nickel catalyst to reduce hydroxylamine accumulation.[11] |
| Low Product Yield After Workup | - Product is water-soluble.- Product loss during filtration/transfer. | - Perform an extraction of the aqueous phase if the product has some water solubility.- Ensure thorough washing of the filter cake with solvent. |
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. imedpub.com [imedpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. njhjchem.com [njhjchem.com]
- 22. weihaicm.com [weihaicm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline
Welcome to the technical support center for the synthesis of 2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. While detailed literature on this specific molecule is not abundant, we can apply established principles of aromatic chemistry and knowledge from analogous compounds to troubleshoot and optimize the reaction. This guide provides a framework based on a logical synthetic approach, addressing potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a plausible synthetic route for this compound, and what are the primary impurities to expect?
Answer:
A logical and common approach to synthesizing this compound is through the direct, regioselective chlorination of 3,5-dimethoxyaniline. The starting material's functional groups (a strongly activating amino group and two moderately activating methoxy groups) direct electrophiles to the ortho and para positions (2, 4, and 6). Due to steric hindrance from the flanking methoxy groups and the powerful directing effect of the amine, the 2 and 6 positions are highly activated and the most likely sites for chlorination.
Common chlorinating agents for this type of transformation include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas in a suitable solvent.
Based on this pathway, the most probable impurities are:
-
Starting Material: Unreacted 3,5-dimethoxyaniline.
-
Mono-chlorinated Intermediate: 2-Chloro-3,5-dimethoxyaniline.
-
Over-chlorinated Byproduct: 2,4,6-Trichloro-3,5-dimethoxyaniline.
-
Isomeric Byproducts: While less likely due to directing group effects, other isomers could form if reaction conditions are not optimal.
-
Degradation Products: Anilines are susceptible to oxidation, which can lead to colored, polymeric, or tar-like impurities.
Below is a diagram illustrating the expected reaction and potential side products.
Caption: Plausible synthetic pathway and key impurity sources.
Q2: My reaction is incomplete. HPLC analysis shows a significant amount of unreacted starting material and the mono-chlorinated intermediate. What could be the cause?
Answer:
This is a common issue often related to stoichiometry, reaction kinetics, or reagent deactivation.
Possible Causes & Solutions:
-
Insufficient Chlorinating Agent: The reaction requires at least two molar equivalents of the chlorinating agent. Ensure you have used a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. The reagent may have degraded during storage; consider using a freshly opened bottle or titrating it before use.
-
Low Reaction Temperature: Electrophilic aromatic substitution is temperature-dependent. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Consider a modest increase in temperature, monitoring carefully for the formation of byproducts.
-
Short Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not stop the reaction until the starting material and mono-chlorinated intermediate are consumed to an acceptable level.
-
Poor Reagent Solubility: If the chlorinating agent has low solubility in your chosen solvent at the reaction temperature, it can limit the effective concentration. Ensure you are using a solvent (e.g., acetonitrile, dichloromethane) where all reactants are sufficiently soluble.
Q3: My crude product is a mixture containing the desired product along with a significant amount of the trichloro- byproduct. How can I improve the selectivity?
Answer:
The formation of over-chlorinated species like 2,4,6-Trichloro-3,5-dimethoxyaniline indicates that the reaction is too aggressive. The key is to control the local concentration of the electrophile.
Troubleshooting Steps:
-
Control Reagent Addition: Instead of adding the chlorinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the dichlorination step over the slower trichlorination step.
-
Maintain Low Temperature: Perform the addition of the chlorinating agent at a lower temperature (e.g., 0 °C or even -10 °C) to decrease the reaction rate. Once the addition is complete, you can allow the reaction to slowly warm to room temperature to ensure completion.
-
Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others. If you are using a highly reactive agent like sulfuryl chloride, consider switching to a milder one like N-Chlorosuccinimide (NCS).
Q4: What analytical techniques are best for identifying and quantifying these impurities?
Answer:
A multi-technique approach is essential for robust impurity profiling.[1][2]
| Analytical Technique | Purpose | Key Insights |
| HPLC (High-Performance Liquid Chromatography) | Separation and Quantification | The primary tool for determining the purity of the main component and quantifying known and unknown impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (with modifiers like formic acid or TFA) is a good starting point.[3] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification | Provides the molecular weight of each impurity separated by the HPLC. This is crucial for tentatively identifying impurities like the mono- and trichloro- species by their mass.[2] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Volatile Impurity Analysis | Best suited for identifying residual solvents or highly volatile byproducts.[2] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to definitively identify the structure of isolated impurities. The number of aromatic protons and their splitting patterns can easily distinguish the starting material, product, and byproducts. |
Experimental Protocols & Workflows
General Synthetic Workflow
The overall process from synthesis to a purified final product follows a logical sequence of steps.
Caption: Standard experimental workflow for synthesis and purification.
Protocol: Purification by Column Chromatography
If recrystallization fails to remove impurities effectively, silica gel column chromatography is a reliable alternative.[3]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate
Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel in a low-polarity solvent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble materials, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
-
Elution: Begin elution with the low-polarity mobile phase. The less polar trichloro- byproduct should elute first.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute the desired product. The more polar mono-chloro and starting material impurities will elute last.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
Technical Support Center: Stabilizing Halogenated Anilines in Synthetic Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. Halogenated anilines are invaluable building blocks in organic synthesis, yet their inherent reactivity can lead to decomposition and undesirable side reactions. This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you navigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): General Stability & Handling
Q1: My reaction mixture containing a halogenated aniline is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?
A1: Dark discoloration and tar formation are classic signs of oxidation.[1][2][3] The amino group (-NH₂) is a powerful electron-donating group, which makes the aromatic ring highly electron-rich and susceptible to oxidation by air or other oxidizing agents present in the reaction mixture.[3] This process can form highly colored polymeric impurities.
Troubleshooting Steps:
-
Use Purified Reagents: Always start with pure, colorless aniline starting material. Impurities can catalyze oxidation.[1][2]
-
Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, is a crucial first step to prevent air oxidation.[1][2]
-
Protecting Groups: The most robust solution is to temporarily protect the amino group, typically by acetylation to form an acetanilide. The acetyl group moderates the ring's reactivity and makes the substrate significantly less prone to oxidation.[1][2] This protecting group can be easily removed later via hydrolysis.[1]
Q2: Why is my Friedel-Crafts reaction failing when using a halogenated aniline as the substrate?
A2: Friedel-Crafts reactions (both alkylation and acylation) typically fail with anilines, halogenated or not. The issue lies with the basic amino group. It reacts with the Lewis acid catalyst (e.g., AlCl₃) in a strong acid-base reaction.[4] This forms a complex where the nitrogen develops a positive charge, transforming the once-activating amino group into a powerful deactivating group that shuts down the desired electrophilic aromatic substitution.[4]
Troubleshooting Guide 1: Electrophilic Halogenation of Anilines
Q3: I'm trying to mono-halogenate an aniline, but I'm getting a mixture of di- and tri-substituted products. How can I improve selectivity?
A3: This is a very common problem known as polyhalogenation. The amino group is such a strong activating group that the aromatic ring becomes extremely susceptible to electrophilic attack, making it difficult to stop the reaction after a single substitution.[2][3][5] For instance, reacting aniline directly with bromine water readily produces 2,4,6-tribromoaniline as a precipitate.[2][4]
Primary Solution: Amino Group Protection The most effective strategy is to temporarily reduce the activating influence of the amino group by protecting it as an amide (acetanilide).[2][3] The acetyl group withdraws electron density from the nitrogen, moderating the ring's reactivity and allowing for controlled, selective mono-halogenation. Due to steric hindrance from the bulky acetyl group, substitution occurs primarily at the para position.[2]
This two-step protocol demonstrates the protection-halogenation-deprotection strategy.
Part 1: Acetylation of Aniline to form Acetanilide
-
Setup: In a flask, dissolve aniline (1.0 eq) in glacial acetic acid. In a separate addition funnel, prepare a solution of acetic anhydride (1.1 eq) in glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring. An exothermic reaction will occur.
-
Isolation: After the initial reaction subsides, gently warm the mixture for about 10 minutes. Pour the warm mixture into a large volume of cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude acetanilide can be recrystallized from ethanol if necessary.
Part 2: Bromination of Acetanilide and Deprotection
-
Setup: Dissolve the purified acetanilide (1.0 eq) in glacial acetic acid and cool the solution in an ice bath to below 10°C.
-
Reaction: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the cooled acetanilide solution while stirring and maintaining the low temperature.
-
Isolation (p-bromoacetanilide): After the addition is complete, let the mixture stand at room temperature for 15 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide. Collect the product by vacuum filtration and wash with water.[1]
-
Hydrolysis (Deprotection): Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes to cleave the amide bond.[1]
-
Final Isolation (4-bromoaniline): Cool the solution. Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the final product, 4-bromoaniline. Collect by filtration, wash with water, and dry.[1]
The following diagram illustrates the decision-making process for achieving selective mono-halogenation.
Caption: Troubleshooting workflow for addressing polyhalogenation.
Troubleshooting Guide 2: Preventing Decomposition in Cross-Coupling Reactions
Q4: I am observing significant hydrodehalogenation (loss of the halogen) as a side product in my palladium-catalyzed cross-coupling reaction. What causes this and how can I fix it?
A4: Hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom, is a common and problematic side reaction in palladium-catalyzed couplings like Suzuki, Buchwald-Hartwig, and Stille reactions.[1][6] This reduces the yield of your desired coupled product.[6]
Causality: The Palladium-Hydride (Pd-H) Species The primary culprit is the formation of a palladium-hydride (Pd-H) species.[6][7] This can be generated through the reaction of the palladium complex with bases (especially strong ones like alkoxides), solvents (like alcohols), or even trace amounts of water.[6][7] Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group on the palladium, yielding the unwanted dehalogenated aniline (Ar-H).[6][7]
Key Factors Influencing Dehalogenation:
-
Halogen Reactivity: The tendency for dehalogenation generally follows the C-X bond strength: I > Br > Cl.[6][8] Iodoanilines are the most susceptible.[6]
-
Substrate Electronics: Electron-deficient aryl halides are more prone to dehalogenation.[6]
-
N-H Containing Substrates: For anilines and N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, which can sometimes complicate the reaction and favor side products.[6] Protecting the N-H group can suppress dehalogenation.[1][6][9]
The choice of ligand, base, and solvent is critical for steering the reaction away from dehalogenation and towards the desired cross-coupling pathway.
Caption: Iterative optimization to suppress dehalogenation.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, dppf) or N-heterocyclic carbenes (NHCs).[6][10] | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] They stabilize the palladium complex and can accelerate the desired catalytic cycle.[11][12] |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] | Strong bases, especially alkoxides like NaOtBu, are more likely to generate Pd-H species that lead to dehalogenation.[1][6] |
| Solvent | Use aprotic solvents such as toluene, dioxane, or THF.[6][13] | Protic solvents like alcohols can act as hydride sources, directly contributing to the formation of Pd-H species and increasing dehalogenation.[7] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate the decomposition and dehalogenation pathways. |
| N-H Group | Protect the aniline's amino group (e.g., with a Boc group).[1][6] | Prevents deprotonation by the base, which can alter the electronic properties of the substrate and sometimes lead to unwanted side reactions.[6][9] |
This protocol incorporates best practices to minimize dehalogenation.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a bulky phosphine ligand (e.g., SPhos, 0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and a minimal amount of degassed water (0.5 mL).
-
Degassing: Degas the reaction mixture thoroughly by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen which can damage the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could promote side reactions.[10]
-
Workup: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By carefully selecting the ligand, base, and solvent, and by maintaining an inert atmosphere, the decomposition of halogenated anilines via dehalogenation can be effectively suppressed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-ligand cooperation in H2 production and H2O decomposition on a Ru(II) PNN complex: the role of ligand dearomatization-aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,6-Dichloro-3,5-dimethoxyaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving the sterically hindered and electronically rich aniline, 2,6-Dichloro-3,5-dimethoxyaniline. This valuable building block is notably used in the synthesis of potent kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors NVP-BGJ398 and PRN1371.[1] Its unique substitution pattern, however, can present specific challenges in various chemical transformations. This guide is designed to help you navigate these potential issues and optimize your synthetic routes.
I. Understanding the Reactivity of this compound
The chemical behavior of this compound is governed by a combination of steric and electronic effects.
-
Steric Hindrance: The two chlorine atoms ortho to the amine group create significant steric bulk. This can hinder the approach of reagents, potentially leading to slower reaction rates or requiring more forcing conditions compared to less substituted anilines.
-
Electronic Effects: The methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. Conversely, the chlorine atoms are electron-withdrawing through induction. This complex interplay of electronics can influence regioselectivity in electrophilic aromatic substitution and the reactivity of the amine itself.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂NO₂ | PubChem |
| Molecular Weight | 222.07 g/mol | PubChem |
| Appearance | White to off-white solid | ChemicalBook |
| Boiling Point | 320 °C | ChemicalBook |
| Flash Point | 147 °C | ChemicalBook |
| pKa | -0.13 (Predicted) | ChemicalBook |
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered in reactions with this compound in a question-and-answer format.
A. Urea Formation and Amide Coupling Reactions
The formation of urea and amide linkages is a common transformation for anilines, including in the synthesis of FGFR inhibitors.[1]
Question 1: My urea formation reaction with this compound is sluggish or incomplete. What can I do?
Answer: The steric hindrance from the ortho-chloro groups can significantly slow down the reaction of the aniline with isocyanates or isocyanate precursors.
Causality and Solutions:
-
Reduced Nucleophilicity: While electronically rich, the steric bulk around the nitrogen can impede its attack on the electrophilic carbonyl of the isocyanate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition.
-
Extended Reaction Times: Due to the slower kinetics, these reactions may require significantly longer reaction times than with unhindered anilines. Monitor the reaction progress by TLC or LC-MS.
-
Use of a More Reactive Isocyanate Precursor: If generating the isocyanate in situ, consider using a more efficient activating agent. For instance, instead of phosgene derivatives, methods involving the Curtius, Hofmann, or Lossen rearrangement of corresponding carboxylic acids, amides, or hydroxamic acids can be effective.[2]
-
Alternative Coupling Reagents for Amide Bonds: For amide bond formation, standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often effective. In one reported synthesis of an indazole-based FGFR inhibitor, this combination was used to successfully couple a carboxylic acid with an aniline derivative.[3]
-
Visualizing the Challenge: Steric Hindrance in Urea Formation
Caption: Steric hindrance from ortho-chloro groups can slow the reaction rate.
Question 2: I am observing side products in my urea synthesis. What are they and how can I minimize them?
Answer: Common side products in urea synthesis include symmetrical ureas and unreacted starting materials.
Causality and Solutions:
-
Formation of Symmetrical Ureas: If you are preparing an unsymmetrical urea and the isocyanate is formed in situ, it can react with the starting aniline to form a symmetrical diaryl urea. This is particularly problematic if the desired second amine is less reactive.
-
Minimizing Side Products:
-
Controlled Addition of Reagents: Add the amine that is intended to react with the in situ generated isocyanate to the reaction mixture before the isocyanate-forming reagent.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of the second amine can help drive the reaction towards the desired unsymmetrical product.
-
Purification: Purification of substituted ureas can sometimes be challenging due to similar polarities of the desired product and side products. Column chromatography on silica gel is a common method. In some cases, recrystallization can be effective if a suitable solvent system is found.
-
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
This compound can also be a substrate in cross-coupling reactions, for example, to form more complex aniline derivatives.
Question 3: I am attempting a Buchwald-Hartwig amination with this compound as the nucleophile, but I am getting low yields.
Answer: The steric hindrance and electronic properties of this aniline can pose challenges for palladium-catalyzed C-N bond formation.
Causality and Solutions:
-
Steric Hindrance: The bulky ortho-chloro substituents can hinder the coordination of the aniline to the palladium center, which is a key step in the catalytic cycle.
-
Ligand Choice is Crucial: For sterically demanding anilines, the choice of phosphine ligand for the palladium catalyst is critical.
-
Bulky, Electron-Rich Ligands: Use bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step and can stabilize the active catalytic species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also known to be effective for coupling sterically hindered substrates due to their strong σ-donating properties.
-
-
Base Selection: The choice of base is also important. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
-
Solvent and Temperature: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are commonly used. The reaction may require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Visualizing the Catalytic Cycle Challenge
Caption: Steric hindrance can impede aniline coordination to the palladium complex.
C. Stability and Purification
Question 4: Is this compound stable under acidic or basic conditions?
Answer: Halogenated anilines can exhibit varying stability.
-
Acidic Conditions: Strong acidic conditions should be used with caution. While the aniline will be protonated, prolonged exposure, especially at elevated temperatures, could potentially lead to degradation, such as hydrolysis of the methoxy groups or other unforeseen side reactions. It is advisable to perform a stability study if harsh acidic conditions are required.
-
Basic Conditions: this compound is generally stable under the basic conditions used in many organic reactions (e.g., carbonate or phosphate bases). Stronger bases like organolithiums could potentially react with the aromatic protons or direct ortho-metalation, although the existing substitution pattern makes this less likely at common reaction temperatures.
Question 5: I am having difficulty purifying my product derived from this compound. Any suggestions?
Answer: The lipophilic nature of the dichlorodimethoxy-phenyl moiety can influence the solubility and chromatographic behavior of its derivatives.
-
Chromatography:
-
Normal Phase: Products are often amenable to silica gel chromatography. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
Reverse Phase: For more polar products, reverse-phase HPLC (e.g., with a C18 column) using a water/acetonitrile or water/methanol gradient may be necessary for achieving high purity.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) is recommended to find optimal conditions for crystallization.
-
Characterization: Due to the symmetrical nature of the 2,6-dichloro-3,5-dimethoxy substitution pattern, the ¹H NMR spectrum of the aromatic region of its derivatives may show a simple singlet. Full characterization using ¹³C NMR, mass spectrometry, and elemental analysis is crucial to confirm the identity and purity of your compounds.
III. Experimental Protocol: Amide Coupling
The following is a representative protocol for an amide coupling reaction, adapted from the synthesis of an indazole-based FGFR inhibitor, illustrating a successful transformation with a derivative of this compound.[3]
Synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(substituted-phenyl)-1H-indazole-4-carboxamide
-
Materials:
-
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (1.0 eq)
-
Appropriate substituted aniline (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid in dry DCM, add DIPEA and HATU.
-
Stir the mixture at room temperature (e.g., 25 °C) for approximately 4 hours to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for an additional 30 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with distilled water.
-
Separate the organic phase and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
-
IV. References
-
Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules. 2016, 21(10), 1353.
-
Guagnano, V., et al. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. 2011, 54(20), 7066-7083.
-
Brameld, K. A., et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. 2017, 60(11), 4649-4663.
-
This compound. PubChem. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
Rosa, N. S., et al. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. 2020, 52(14), 2099-2105.
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements. 2020, 195(11), 935-944.
References
- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproducts in the synthesis of dichloroanilines
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A Guide to Troubleshooting Side Reactions and Byproducts
Welcome to the Technical Support Center for dichloroaniline (DCA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various DCA isomers. As Senior Application Scientists, we provide not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Q1: My chlorination of aniline is producing a dark, tarry substance and my yield of the desired dichloroaniline is very low. What's happening?
Answer:
The formation of dark, polymeric, or tarry substances is a classic sign of oxidation and polymerization of aniline .[1][2][3] Aniline and its derivatives are highly susceptible to oxidation, especially under harsh reaction conditions.
Causality and Mechanism: The free amino group (-NH2) is a strong activating group, making the aromatic ring electron-rich and vulnerable to oxidizing agents. The reaction can be initiated by the oxidizing agent (e.g., the chlorinating agent itself or air) to form radical cations. These radicals can then couple, leading to a chain of reactions that produce complex, high-molecular-weight colored polymers.[4][5][6] The presence of water or strong acids can exacerbate this issue.[1][2][3]
Corrective Actions:
-
Protect the Amino Group: The most effective strategy is to temporarily reduce the activating effect of the -NH2 group by converting it into an amide, such as acetanilide.[7] The amide is less nucleophilic and the bulky acetyl group provides steric hindrance, which also helps in directing chlorination.
-
Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Use Milder Chlorinating Agents: Instead of elemental chlorine, consider using N-chlorosuccinimide (NCS). While NCS can still cause some coloration, it is often less aggressive than other agents.[2][3]
-
Temperature Control: Maintain a low reaction temperature to slow down the rate of polymerization side reactions.
Workflow: Aniline Protection Strategy
Caption: Workflow for minimizing oxidation byproducts via amino group protection.
Q2: I'm trying to synthesize 2,4-dichloroaniline, but my GC-MS analysis shows significant amounts of 2,6-dichloroaniline and 2,4,6-trichloroaniline. How can I improve the selectivity?
Answer:
This is a common regioselectivity and over-chlorination issue. The -NH2 group is a powerful ortho, para-director, and without careful control, the reaction can proceed to further substitution.[8][9]
Causality and Mechanism:
-
Isomer Formation: Both the -NH2 group and the first chlorine atom (in a monochloroaniline intermediate) direct incoming electrophiles to the ortho and para positions. This leads to a mixture of isomers.
-
Over-chlorination: The high activation of the ring by the -NH2 group makes the introduction of a third chlorine atom favorable, especially if an excess of the chlorinating agent is used or the reaction time is prolonged.[2]
Corrective Actions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight substoichiometric amount of the chlorinating agent relative to your starting material to avoid over-chlorination. Add the chlorinating agent slowly and portion-wise to maintain a low concentration at any given time.
-
Use a Protecting Group: As mentioned in Q1, protecting aniline as acetanilide is highly effective.[7] The acetyl group's steric bulk hinders substitution at the ortho positions, favoring the para product. Chlorination of acetanilide followed by hydrolysis yields a much cleaner product.[10]
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can influence the ortho/para ratio. Non-polar solvents may favor the para-isomer. DFT studies show that the stability of reaction intermediates (Wheland complexes) dictates the final product distribution.[9][11]
Troubleshooting Isomer and Over-chlorination Issues
Caption: Decision tree for troubleshooting poor selectivity in 2,4-DCA synthesis.
Q3: During the synthesis of 3,4-dichloroaniline from 1,2-dichlorobenzene, I'm observing a significant byproduct. How is this formed and how can it be removed?
Answer:
When synthesizing 3,4-dichloroaniline via the nitration of 1,2-dichlorobenzene followed by reduction, a common byproduct is 3,3',4,4'-tetrachlorohydrazobenzene.[12] This impurity arises from the incomplete reduction of the intermediate nitro compound.
Causality and Mechanism: The reduction of nitroaromatics to amines is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can couple to form azo compounds, which are then further reduced to hydrazo compounds (like 3,3',4,4'-tetrachlorohydrazobenzene).
Corrective Actions:
-
Modify Reduction Conditions: A patented method suggests that after the primary reduction is complete (at temperatures around 100-150°C), increasing the temperature to 170-180°C for a short period can effectively reduce the residual hydrazo compound to the desired 3,4-dichloroaniline without causing dechlorination.[12]
-
Catalyst Choice: The choice of catalyst (e.g., Platinum) and the use of inhibitors like morpholine can help suppress side reactions during the main reduction phase.[12]
-
Purification: If the byproduct still persists, purification via distillation or recrystallization is necessary. The hydrazo compound can be quantified gravimetrically as it is insoluble in hydrochloric acid solution, unlike the desired aniline product.[12]
Frequently Asked Questions (FAQs)
What are the main types of side reactions in dichloroaniline synthesis?
The primary side reactions can be categorized as follows:
-
Over-chlorination: Formation of tri- and tetrachloroanilines.[2]
-
Isomer Formation: Generation of undesired DCA isomers due to the directing effects of the amine and chlorine substituents.[9]
-
Oxidation/Polymerization: Formation of colored, high-molecular-weight byproducts, particularly when using unprotected anilines.[1][3]
-
N-Chlorination: The formation of an N-Cl bond, creating an N-chloro intermediate which can sometimes be involved in the reaction mechanism.[13][14]
-
Dechlorination: In reduction reactions (e.g., hydrogenation of dichloronitrobenzenes), loss of a chlorine atom can occur, leading to monochloroaniline byproducts.[15]
-
Incomplete Reduction: In syntheses starting from dichloronitrobenzenes, incomplete reduction can lead to hydrazo or azo byproducts.[12]
How can I reliably separate and identify the different dichloroaniline isomers?
Gas chromatography (GC) is a highly effective technique for separating all six DCA isomers.[16][17][18] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS), is also a powerful tool for both separation and sensitive quantification.[19][20]
Typical Analytical Conditions:
-
GC: Capillary columns with stationary phases like Siponate DS10 or those containing heteroaromatic compounds have shown excellent separation of all isomers.[16][17]
-
HPLC-MS/MS: A C18 or cyano column with a mobile phase of acetonitrile and acidified water is commonly used for robust separation and detection.[20]
The following table summarizes the boiling points of DCA isomers, which is a key factor in their GC elution order.
| Isomer | Boiling Point (°C) |
| 2,6-Dichloroaniline | 245 |
| 2,5-Dichloroaniline | 251 |
| 2,4-Dichloroaniline | 245 |
| 2,3-Dichloroaniline | 252 |
| 3,5-Dichloroaniline | 260 |
| 3,4-Dichloroaniline | 272 |
| Data sourced from various chemical suppliers and databases. |
Is it always necessary to protect the amino group in aniline before chlorination?
While not strictly necessary for all protocols, it is highly recommended for achieving high yield and purity.[7]
Advantages of Protection (as Acetanilide):
-
Prevents Oxidation: The less-reactive amide group significantly reduces the formation of colored polymeric byproducts.[3]
-
Improves Regioselectivity: The steric bulk of the acetyl group favors para-substitution over ortho-substitution, leading to a cleaner product profile when the para isomer is desired.
-
Prevents N-Chlorination: It blocks the nitrogen atom from reacting directly with the chlorinating agent.
Direct chlorination of unprotected anilines is possible, for instance using copper(II) chloride, but often requires specific conditions and may still yield byproduct mixtures.[21]
Mechanism: Role of Acetanilide Protection
Caption: Comparison of outcomes between unprotected and protected aniline chlorination.
References
- 1. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of NH2 in aniline | Filo [askfilo.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents [patents.google.com]
- 16. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A. Ono, “Gas-Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers on Various Stationary Phases Including Heteroaromatic Compounds,” Analyst, Vol. 107, No. 1275, 1982, pp. 600-605. - References - Scientific Research Publishing [scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3,5-dimethoxyaniline. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for improving yield, minimizing impurities, and troubleshooting common experimental challenges.
I. Synthetic Overview: The Pathway to this compound
The synthesis of this compound commences with the commercially available 3,5-dimethoxyaniline. The core of the transformation is an electrophilic aromatic substitution, specifically a dichlorination reaction. The potent activating and ortho-, para-directing effects of the amino and methoxy groups make the aromatic ring highly susceptible to electrophilic attack. This high reactivity, however, necessitates precise control over reaction conditions to achieve the desired 2,6-dichloro selectivity and prevent the formation of unwanted byproducts.
A common and effective method for this chlorination is the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[1] The reaction is typically conducted in an appropriate solvent, with careful control of stoichiometry and temperature to favor the desired dichlorinated product.
II. Experimental Protocol: Dichlorination of 3,5-Dimethoxyaniline with NCS
This protocol is adapted from established procedures for the chlorination of activated anilines and should be optimized for your specific laboratory conditions.[2][3]
Materials:
-
3,5-Dimethoxyaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium sulfite solution (5% w/v)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethoxyaniline (1 equivalent) in anhydrous acetonitrile.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (2.1 equivalents) portion-wise at room temperature. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a 5% aqueous solution of sodium sulfite to quench any unreacted NCS.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or glacial acetic acid) can be employed for purification.[4]
-
III. Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: The reaction is producing a significant amount of monochlorinated product, leading to a low yield of the desired dichlorinated compound. What can I do?
A1: This is a common issue arising from incomplete reaction.
-
Insufficient Chlorinating Agent: Ensure that at least two full equivalents of NCS are used. For highly activated substrates like 3,5-dimethoxyaniline, a slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.
-
Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC or HPLC until the starting material and the monochlorinated intermediate are consumed.
-
Temperature: While refluxing in acetonitrile is a good starting point, a higher boiling point solvent could be cautiously explored if the reaction remains sluggish. However, be aware that higher temperatures can also lead to increased side product formation.
Q2: My final product is contaminated with what appears to be a trichlorinated byproduct. How can I avoid this and purify my product?
A2: Over-chlorination is a known challenge with highly activated aromatic rings.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of NCS. Adding the NCS portion-wise can help to maintain a lower instantaneous concentration, reducing the likelihood of over-chlorination.
-
Temperature Management: Running the reaction at a lower temperature for a longer period might favor the desired dichlorination over further chlorination.
-
Purification: Careful column chromatography is the most effective method for separating the desired dichlorinated product from the trichlorinated impurity. A shallow solvent gradient will be crucial for achieving good separation.
Q3: The reaction mixture has turned dark, and I am isolating a tar-like substance instead of a crystalline product. What went wrong?
A3: The formation of dark, polymeric materials can be due to several factors.
-
Oxidation of the Aniline: Anilines are susceptible to oxidation, which can be exacerbated by heat and the presence of certain reagents. Ensure you are using a high-quality, preferably freshly purified, starting aniline.
-
Reaction with Solvent: While acetonitrile is generally a good choice, ensure it is of high purity and anhydrous.
-
Work-up Procedure: A prompt and efficient work-up is crucial. Quenching the reaction with a reducing agent like sodium sulfite helps to remove any residual oxidizing species that could contribute to product degradation.
Q4: My TLC analysis shows multiple spots that are very close together, making it difficult to assess the reaction progress and purity. What can I do?
A4: The polarity of the starting material, monochlorinated intermediate, and dichlorinated product can be very similar.
-
TLC Solvent System Optimization: Experiment with different solvent systems for your TLC analysis. A less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) may provide better separation.
-
Alternative Visualization Techniques: In addition to UV visualization, consider using staining agents (e.g., potassium permanganate) that may differentiate between the aniline derivatives.
-
HPLC Analysis: For more accurate monitoring, develop an HPLC method. This will provide better resolution and quantitative information about the reaction components.
IV. Frequently Asked Questions (FAQs)
Q: What is the best grade of 3,5-dimethoxyaniline to use?
A: It is recommended to use a high-purity grade (≥98%) of 3,5-dimethoxyaniline. If the starting material has a dark color, it may be beneficial to purify it by recrystallization before use to remove any oxidized impurities.[5]
Q: Are there alternative chlorinating agents to NCS?
A: Yes, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can also be used.[1] However, NCS is often preferred due to its milder nature and easier handling.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
HPLC or GC Analysis: This will provide a quantitative measure of purity.
Q: What are the key safety precautions for this synthesis?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-chlorosuccinimide is an irritant and should be handled with care. The solvents used are flammable.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 |
| This compound | C₈H₉Cl₂NO₂ | 222.07 |
VI. Workflow Diagram
Caption: Workflow for the synthesis of this compound.
VII. References
-
Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100–1108. --INVALID-LINK--
-
Organic Syntheses. (1944). 2,6-Dichloroaniline and 2,6-Dibromoaniline. Organic Syntheses, 24, 47. --INVALID-LINK--
-
Taylor & Francis Online. (2009). Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. --INVALID-LINK--
-
ResearchGate. (2008). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. --INVALID-LINK--
References
stability issues of 2,6-Dichloro-3,5-dimethoxyaniline in solution
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 2,6-Dichloro-3,5-dimethoxyaniline (CAS No. 872509-56-3). This molecule is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and specialized dyes.[1] Its unique structure, featuring both electron-withdrawing chloro groups and electron-donating methoxy groups on an aniline core, presents specific stability challenges in solution.[2][3] Understanding and controlling these instabilities is critical for ensuring experimental reproducibility, reaction yield, and the purity of final products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently encountered issues, and validated protocols to assess and manage the stability of this compound in your experimental workflows.
Section 1: Foundational Principles of Stability
The stability of this compound in solution is not absolute; it is a function of its chemical environment. The primary drivers of degradation are oxidation, hydrolysis (both acid and base-mediated), and photodegradation. The aniline amino group is particularly susceptible to oxidation, which can lead to the formation of colored impurities. The chloro and methoxy substituents modify the electron density of the aromatic ring, influencing its susceptibility to hydrolytic and other degradative pathways.[3][4]
Caption: Key environmental factors and their corresponding degradation pathways for anilines.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Q1: My solution of this compound is turning yellow or brown upon standing. What is causing this discoloration?
A1: This is a classic sign of oxidation. The aniline functional group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process often leads to the formation of highly colored polymeric or quinone-imine type structures.
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber glass vials or wrap your glassware in aluminum foil. Light can catalyze the oxidation process.[5][6]
-
De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If the problem persists, perform your solution preparation and subsequent reactions under a nitrogen or argon blanket.
-
Use Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing them, even at low temperatures, for extended periods.
Q2: My HPLC analysis shows a steady decrease in the peak area of my compound, and new, smaller peaks are appearing over time. What's happening?
A2: This indicates chemical degradation. The specific cause depends on your sample matrix. Forced degradation studies are the definitive way to identify the cause.[7][8]
-
In Acidic Media (e.g., pH < 4): You are likely observing acid-catalyzed hydrolysis. The amino group becomes protonated to form an anilinium ion, which alters the electronic properties of the ring and can make other sites susceptible to nucleophilic attack by water.[9][10][11]
-
In Basic Media (e.g., pH > 9): Base-mediated hydrolysis can occur, potentially targeting the amide linkage if the aniline is part of a larger structure, or affecting the aromatic ring itself.[12]
-
In Neutral Aqueous Media: Degradation is likely due to a combination of slower hydrolysis and oxidation from dissolved oxygen.
-
In Organic Solvents Exposed to Light: Photodegradation is a strong possibility. Haloaromatic compounds can undergo dehalogenation or other rearrangements upon exposure to UV light.[5][6][13]
Q3: I am using this aniline in a reaction with a strong acid catalyst, and my yields are consistently low. Could this be a stability issue?
A3: Yes, this is highly probable. If the aniline starting material is not stable under your reaction conditions, it will degrade in a competing side-reaction, thus lowering the yield of your desired product.[14]
Recommended Diagnostic Experiment: Run a control experiment with only this compound in the same acidic medium and at the same temperature as your main reaction (without the other reactants). Monitor the concentration of the aniline by HPLC over the typical duration of your reaction. If you observe significant degradation (>5-10%), you have confirmed the instability. Consider using a milder acid catalyst, lowering the reaction temperature, or reducing the reaction time.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?
A4: Proactive measures are key to preventing degradation.
-
Solvent Choice: Use high-purity (e.g., HPLC grade) solvents. If possible, use degassed solvents to minimize oxidative degradation.
-
pH Control: If your experiment allows, use a buffered solution to maintain a stable pH in the 5-7 range, where many anilines exhibit their highest stability. Avoid unbuffered solutions and strong acids or bases unless required by the reaction.[14]
-
Storage: Always store solutions in tightly sealed containers in the dark at low temperatures (2-8°C is recommended). For long-term storage, consider flash-freezing aliquots in an inert atmosphere and storing them at -20°C or below.
-
Preparation: Always prepare solutions fresh for immediate use.
Section 3: Experimental Protocol for Stability Assessment
To definitively understand the stability of this compound in your specific matrix, a forced degradation or "stress testing" study is essential.[8][15] This protocol provides a systematic approach to identify which conditions cause degradation and helps validate that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[16]
Caption: Workflow for a forced degradation study of this compound.
Protocol 3.1: Sample Preparation
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile) to prepare a stock solution of 1.0 mg/mL.
-
Perform an initial HPLC analysis (Time = 0) to confirm the purity and establish the initial peak area.
Protocol 3.2: Application of Stress Conditions
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.
-
Acid Hydrolysis: Add 1.0 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Add 1.0 M NaOH. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Add solvent only. Incubate in an oven at 80°C.
-
Photolytic Degradation: Add solvent only. Place in a photostability chamber according to ICH Q1B guidelines.
-
Control: Add solvent only. Keep at room temperature, protected from light.
Protocol 3.3: Sampling and Analysis
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
For the acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze immediately using a validated, stability-indicating HPLC method.
Recommended HPLC-UV Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Section 4: Data Interpretation
By comparing the chromatograms from the stressed samples to the control, you can determine the stability profile of the molecule. A decrease in the main peak area and the appearance of new peaks in a stressed sample indicate degradation.
Example Data Summary Table:
| Stress Condition | Duration (h) | % Degradation of Parent Compound | Observations |
| Control | 24 | < 1% | Stable |
| 0.1 M HCl, 60°C | 8 | ~15% | One major degradant peak observed |
| 0.1 M NaOH, 60°C | 8 | ~8% | Two minor degradant peaks observed |
| 3% H₂O₂, RT | 4 | ~20% | Multiple small degradant peaks, solution yellowed |
| 80°C, Dark | 24 | ~5% | Minor degradation observed |
| Photostability | 24 | ~12% | One major degradant, different from hydrolysis |
This data allows you to identify the specific vulnerabilities of this compound, enabling you to design more robust experimental conditions and select appropriate storage and handling procedures. For definitive identification of degradation products, analysis by LC-MS is recommended.[17]
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. journaleras.com [journaleras.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 11. gauthmath.com [gauthmath.com]
- 12. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Aniline Derivatives
Answering your request, here is a technical support center with troubleshooting guides and FAQs for column chromatography protocols for separating aniline derivatives.
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the column chromatographic separation of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these basic, polar compounds. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to solve problems independently and develop robust, reproducible methods.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of anilines. Each entry details the problem, its root causes, and provides a systematic protocol for resolution.
Flowchart: General Troubleshooting Workflow
Caption: A troubleshooting flowchart for common column chromatography issues.
Problem: Severe Peak Tailing and Poor Resolution
Probable Cause: This is the most frequent issue with amine-containing compounds like anilines. The root cause is the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to multiple binding energies, causing some molecules to lag behind the main band, resulting in a tailed peak.
Mechanism of Tailing and Suppression
Caption: Mechanism of aniline peak tailing and its suppression by a basic modifier.
Solution Protocol:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase. Triethylamine (TEA) is the industry standard.
-
Action: Add 0.1% to 2% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The TEA is a stronger base than aniline and will preferentially bind to the acidic silanol sites, effectively masking them. This allows the aniline molecules to travel through the column with more uniform interactions, resulting in a sharp, symmetrical peak.
-
-
Use a Different Stationary Phase: If modifiers are not an option or are ineffective, consider an alternative to silica.
-
Action: Switch to neutral or basic alumina. Alumina has fewer strongly acidic sites than silica gel.
-
Consideration: Be aware that alumina can sometimes catalyze reactions, so its inertness should be verified with your specific aniline derivative.
-
-
End-Capped Silica: For high-performance applications (e.g., HPLC or flash chromatography with high-end cartridges), use an end-capped silica gel. In this material, most of the free silanol groups have been chemically reacted (capped) with a non-polar group, making the surface less acidic.
Problem: Poor Separation Between Structurally Similar Anilines (e.g., Isomers)
Probable Cause: The mobile phase lacks the selectivity needed to differentiate between the subtle structural differences of the aniline derivatives. The polarity of the solvent system may be too high, causing all compounds to elute too quickly (low Rf values in TLC), or it may not exploit other intermolecular forces.
Solution Protocol:
-
Systematic Mobile Phase Optimization: The goal is to achieve a good separation of spots on a TLC plate, ideally with Rf values between 0.2 and 0.5 for the compounds of interest.
-
Action 1 (Adjust Polarity): If compounds are eluting too fast (high Rf), decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate system).
-
Action 2 (Change Solvent Selectivity): If adjusting polarity fails, switch one of the solvents to introduce different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). For example, replace ethyl acetate with dichloromethane (DCM) or tert-Butyl methyl ether (MTBE). See the Eluotropic Series table below for guidance.
-
-
Consider a Less Active Stationary Phase: Highly active silica can sometimes lead to broad peaks that merge.
-
Action: Use silica gel with a higher water content (Grade II or III on the Brockmann scale) or switch to neutral alumina. This can sometimes sharpen peaks and improve resolution.
-
Problem: Low Mass Recovery / Compound Stuck on Column
Probable Cause: The aniline derivative is either irreversibly adsorbing to the stationary phase or decomposing on the column. This is common with highly polar or reactive anilines. The acidic nature of silica gel can catalyze decomposition or lead to chemisorption.
Solution Protocol:
-
Column Deactivation: Before loading your sample, pass a volume of your mobile phase containing the basic modifier (e.g., 1% TEA) through the column. This "pre-treats" the silica, neutralizing the active sites before your compound is introduced.
-
Use a Deactivated Stationary Phase:
-
Action: Employ neutral alumina as the stationary phase. Its surface is less harsh and less likely to cause irreversible binding of basic compounds.
-
Alternative: For very sensitive compounds, Florisil® (magnesium silicate) can be a viable, less acidic alternative to silica gel.
-
-
Check for Decomposition: Run a TLC of your crude material alongside the fractions collected from the column. If new, unexpected spots appear in the collected fractions (or if a spot remains at the baseline), decomposition is likely occurring. In this case, changing the stationary phase to a more inert material is the best course of action.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I select the optimal stationary phase for my aniline derivatives?
The choice of stationary phase is critical and depends on the specific properties of your aniline derivative.
-
Standard Silica Gel (SiO₂): This is the default choice for most separations due to its versatility and cost-effectiveness. However, it is acidic and is the primary cause of tailing with basic compounds. It is best used for anilines that are only weakly basic or have their basicity suppressed by electron-withdrawing groups.
-
Neutral Alumina (Al₂O₃): This is an excellent alternative for separating basic compounds. It lacks the strongly acidic silanol groups of silica, which significantly reduces tailing and the risk of degradation. It is the recommended starting point for strongly basic anilines.
-
Basic Alumina (Al₂O₃, base-washed): This is reserved for separating very strongly basic compounds. However, it can be too retentive for anilines with acidic functional groups (e.g., phenols).
-
Reversed-Phase Silica (C18): Used in reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile). This is more common in HPLC but can be used in flash chromatography for separating highly polar anilines that are poorly retained on normal-phase media.
| Stationary Phase | Primary Use Case for Anilines | Key Advantage | Key Disadvantage |
| Silica Gel | Non-polar to moderately polar anilines | High resolving power, low cost | Acidic surface causes tailing |
| Neutral Alumina | Moderately to strongly basic anilines | Minimizes tailing and degradation | Can have lower resolution than silica |
| Florisil® | Sensitive or multifunctional anilines | Mild, less acidic than silica | Different selectivity, may require method re-development |
| Reversed-Phase C18 | Very polar anilines | Good for water-soluble compounds | Requires aqueous mobile phases |
FAQ 2: What is the best mobile phase (solvent system) for separating anilines?
The ideal mobile phase should provide a good separation of your target compounds on a TLC plate (Rf values 0.2-0.5) before being transferred to the column.
-
Start Simple: A binary system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or DCM) is the standard starting point. A common initial system is Hexane/Ethyl Acetate.
-
Tune the Polarity: Adjust the ratio of the two solvents to move your compounds on the TLC plate. More ethyl acetate increases the polarity and moves the compounds further up the plate (higher Rf).
-
The Eluotropic Series: This series ranks solvents by their polarity or "strength" in adsorbing to the stationary phase. If you are not getting good separation by simply adjusting ratios, try changing one of the solvents to one with a different selectivity, but similar strength.
| Solvent | Relative Polarity | Class / Interactions |
| n-Hexane | 0.01 | Non-polar |
| Toluene | 0.29 | Aromatic |
| Dichloromethane (DCM) | 0.42 | Dipolar |
| tert-Butyl methyl ether (MTBE) | 0.48 | Ether / H-bond acceptor |
| Ethyl Acetate (EtOAc) | 0.55 | Ester / H-bond acceptor |
| Acetonitrile | 0.65 | Dipolar |
| 2-Propanol | 0.82 | Alcohol / H-bond donor & acceptor |
| Methanol | 0.95 | Alcohol / H-bond donor & acceptor |
FAQ 3: How can I effectively neutralize the basicity of anilines during chromatography?
As detailed in the troubleshooting section, the primary method is to add a basic modifier to the mobile phase.
| Modifier | Typical Concentration | Mechanism of Action | When to Use |
| Triethylamine (TEA) | 0.1 - 2% v/v | Acts as a competitive base, masking acidic silanol sites on silica. | Default choice for nearly all basic amines on silica gel. |
| Ammonia | (Saturated in Methanol) | Similar to TEA, but more volatile. Often used as a component in a more polar system (e.g., DCM/MeOH/NH₃). | For highly polar anilines requiring polar mobile phases. |
| Pyridine | 0.1 - 0.5% v/v | A weaker base than TEA, can sometimes provide different selectivity. | Less common, but can be effective if TEA fails. |
Important Note: Always use the same modified mobile phase for both your TLC analysis and your column chromatography to ensure the results are transferable.
Validation & Comparative
comparing the reactivity of 2,6-Dichloro-3,5-dimethoxyaniline with other anilines
An In-Depth Comparative Guide to the Reactivity of 2,6-Dichloro-3,5-dimethoxyaniline
Introduction: Navigating Reactivity in Highly Substituted Anilines
In the landscape of modern synthetic chemistry and drug discovery, aniline and its derivatives are foundational building blocks. Their utility stems from the dual reactivity of the amino group as a potent nucleophile and the aromatic ring's susceptibility to electrophilic substitution. However, as the complexity of target molecules increases, so does the substitution pattern on these aromatic scaffolds. This compound is a case study in such complexity, presenting a unique convergence of competing electronic and steric effects.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the reactivity of this compound. We will dissect the intricate interplay of its substituents to build a predictive framework for its behavior in common organic transformations. By comparing its reactivity profile to simpler, well-understood anilines, this document aims to provide the field-proven insights necessary for efficient synthetic route design and the rational design of novel chemical entities.
The Theoretical Framework: Deconstructing Steric and Electronic Influences
The reactivity of any substituted aniline is governed by the electronic and steric environment imposed by the substituents on both the amino group and the aromatic ring. In this compound, four substituents dictate its chemical personality.
Electronic Effects: A Tug-of-War for Electron Density
The nucleophilicity of the aniline nitrogen and the activation of the benzene ring are directly tied to the availability of the nitrogen's lone pair of electrons.[1][2] Substituents can either donate or withdraw electron density, fundamentally altering this property.
-
Amino Group (-NH₂): The nitrogen lone pair can be delocalized into the aromatic π-system, a resonance effect that increases electron density at the ortho and para positions, thereby strongly activating the ring for electrophilic aromatic substitution.[1][3]
-
Methoxy Groups (-OCH₃): Located at the meta positions (3 and 5) relative to the amine, the two methoxy groups are powerful resonance electron-donating groups (EDGs).[4] They push electron density into the ring, further activating it. While they have an inductive electron-withdrawing effect due to oxygen's electronegativity, the resonance donation is dominant.
-
Chloro Groups (-Cl): Positioned at the ortho positions (2 and 6), the two chlorine atoms are strongly electron-withdrawing through induction due to their high electronegativity. This inductive effect significantly reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group.[1][5]
The net result is a complex electronic balance. The powerful inductive withdrawal from two ortho-chlorine atoms drastically lowers the basicity and nucleophilicity of the amino group. Conversely, the combined resonance donation from the amino and two methoxy groups strongly activates the remaining unsubstituted carbon (position 4) for electrophilic attack.
Steric Hindrance: The Ortho Effect
Perhaps the most dominant factor governing the reactivity of the amino group in this compound is steric hindrance. The presence of two bulky chlorine atoms at the adjacent ortho positions physically obstructs the path for incoming reagents to access the nitrogen's lone pair.[6][7] This "ortho effect" is a well-documented phenomenon that dramatically reduces the rates of reactions involving the amino group, such as acylation, alkylation, and even protonation.[6][8]
Upon protonation or reaction, the geometry of the amino group changes, increasing steric clashes with the ortho substituents and destabilizing the transition state or product.[7][8]
Caption: Steric hindrance from ortho-chloro groups shields the amino group.
Quantitative Comparison: Basicity and Nucleophilicity
A fundamental measure of the nitrogen lone pair's availability is the amine's basicity, quantified by its pKa value. Electron-withdrawing groups decrease basicity (lower pKa), while steric hindrance can further reduce it by impeding solvation of the conjugate acid.[1][9]
As the data below illustrates, the cumulative electronic and steric effects render this compound an exceptionally weak base, which directly implies severely diminished nucleophilicity at the nitrogen center.
| Aniline Derivative | Key Substituents | Predicted/Experimental pKa | Expected Relative Nucleophilicity |
| Aniline | None | 4.6 | Baseline (High) |
| 3,5-Dimethoxyaniline | 2x -OCH₃ (meta) | ~4.9 | Higher than Aniline |
| 2,6-Dimethylaniline | 2x -CH₃ (ortho) | 3.9 | Very Low |
| 2,6-Dichloroaniline | 2x -Cl (ortho) | ~2.0 | Extremely Low |
| This compound | 2x -Cl (ortho), 2x -OCH₃ (meta) | -0.13 (Predicted)[10] | Negligible |
Key Insights from Data:
-
The methoxy groups in 3,5-dimethoxyaniline slightly increase basicity compared to aniline, as expected from their electron-donating nature.
-
The two ortho-methyl groups in 2,6-dimethylaniline significantly decrease basicity due to steric hindrance.[6]
-
The two ortho-chloro groups in 2,6-dichloroaniline cause a dramatic drop in basicity due to both strong inductive withdrawal and steric hindrance.
-
For this compound, the predicted pKa of -0.13 is remarkably low, suggesting that the powerful electron-withdrawing and steric effects of the ortho-chlorines overwhelmingly dominate any electron-donating contribution from the methoxy groups.
Comparative Reactivity in Key Transformations
N-Acylation: A Test of Nucleophilicity and Steric Access
Acylation of the amino group is highly sensitive to both nucleophilicity and steric hindrance.[6] For 2,6-disubstituted anilines, this reaction is often drastically slower than for unhindered anilines.
-
Aniline: Reacts rapidly with acylating agents like acetyl chloride.
-
2,6-Dimethylaniline: Reacts orders of magnitude slower than aniline due to steric hindrance from the methyl groups.[6]
-
This compound: Is predicted to be almost completely unreactive towards N-acylation under standard conditions. The combination of severe steric blockage and extremely low nucleophilicity of the nitrogen atom makes the formation of the tetrahedral intermediate highly unfavorable. Forcing conditions (high temperature, strong catalysts) would likely be required, risking side reactions.
Caption: General experimental workflow for comparative N-acylation studies.
Electrophilic Aromatic Substitution: Regioselectivity is Key
While the amino group is unreactive, the aromatic ring tells a different story. The directing effects of the four substituents converge to powerfully activate a single position for electrophilic attack.
-
-NH₂ group: Ortho, para-directing (activates positions 2, 4, 6)
-
-Cl groups: Ortho, para-directing (deactivates, but directs to 4)
-
-OCH₃ groups: Ortho, para-directing (activates, directs to 2, 4, 6)
All activating and directing effects point towards position 4, which is sterically unhindered. Therefore, this compound is expected to undergo highly regioselective electrophilic aromatic substitution exclusively at the C4 position. The overall reaction rate will be a balance between the strong activation from the -NH₂ and -OCH₃ groups and the deactivation from the -Cl groups.
Caption: Regioselective electrophilic attack at the activated C4 position.
Experimental Protocols
Protocol 1: Comparative N-Acylation with Acetic Anhydride
This protocol provides a framework for comparing the N-acylation reactivity. For this compound, it is anticipated that no reaction will be observed under these conditions.
-
Preparation: In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of Aniline, 2,6-Dimethylaniline, and this compound in 10 mL of dichloromethane (DCM). To each flask, add 1.2 equivalents of pyridine.
-
Reaction Initiation: Cool each flask to 0 °C in an ice bath. While stirring, add 1.1 equivalents of acetic anhydride dropwise to each flask.
-
Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Workup: Upon completion (or after 24 hours), quench each reaction by adding 10 mL of water. Separate the organic layer, wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion percentage. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Regioselective Bromination
This protocol demonstrates the predicted high regioselectivity of electrophilic aromatic substitution.
-
Preparation: Dissolve this compound (1.0 mmol) in 15 mL of acetic acid in a round-bottom flask.
-
Reaction Initiation: Cool the solution to 0-5 °C. In a separate flask, prepare a solution of bromine (1.0 mmol) in 5 mL of acetic acid. Add this bromine solution dropwise to the aniline solution over 15 minutes with vigorous stirring.
-
Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into 50 mL of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with solid sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate gradient) and characterize by ¹H NMR and ¹³C NMR to confirm substitution exclusively at the C4 position.
Conclusion and Outlook
The reactivity of this compound is a tale of two distinct functionalities governed by a powerful interplay of steric and electronic effects.
-
The Amino Group (N-reactivity): The nitrogen center is effectively deactivated and sterically shielded. Its basicity is exceptionally low, and its nucleophilicity is negligible for common synthetic transformations like acylation and alkylation. Researchers should anticipate the need for specialized, and likely harsh, conditions to induce reactivity at this site.
-
The Aromatic Ring (C-reactivity): In stark contrast, the aromatic ring is primed for highly regioselective electrophilic substitution. The combined directing influence of the amino and two methoxy groups overwhelmingly activates the unhindered C4 position, making it the exclusive site of reaction.
For professionals in drug development and synthetic chemistry, this dual-reactivity profile presents both challenges and opportunities. While the inertness of the amino group can be a hurdle, it can also be exploited as a built-in protecting group, allowing for selective functionalization of the aromatic core without interference from the nitrogen. A thorough understanding of these competing influences is paramount to successfully incorporating this and other highly substituted anilines into complex molecular architectures.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. afit.edu [afit.edu]
- 6. benchchem.com [benchchem.com]
- 7. physicsforums.com [physicsforums.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
A Comparative Analysis of the Biological Activity of 2,6-Dichloro and 3,4-Dichloro Isomers: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development and environmental science, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. The seemingly subtle shift in the position of a substituent on an aromatic ring can dramatically alter a molecule's physicochemical properties, metabolic fate, and toxicological profile. This guide provides an in-depth, objective comparison of the biological activities of 2,6-dichloro and 3,4-dichloro substituted aromatic compounds, focusing on two key classes: dichlorophenols and dichloroanilines. By examining the underlying mechanisms and providing supporting experimental data, this document aims to equip researchers with the critical insights needed for informed decision-making in their work.
The position of chlorine atoms on an aromatic ring significantly influences the molecule's electronic and steric properties, which in turn dictates its biological activity.[1] In 2,6-dichloro isomers, the chlorine atoms are positioned ortho to the functional group (e.g., hydroxyl or amino group). This arrangement introduces significant steric hindrance, which can impede the functional group's interaction with enzymes and receptors. Conversely, in 3,4-dichloro isomers, the chlorine atoms are located meta and para to the functional group, exerting a more pronounced electronic effect through induction and resonance, with less steric hindrance around the primary functional group.[2] These fundamental structural differences are the primary drivers of the distinct biological activities observed between these two isomeric pairs.
Dichloroanilines: A Tale of Two Toxicities
Dichloroanilines are widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[3] However, their biological activity, particularly their toxicity, is heavily dependent on the isomeric form. The primary toxic effect of many aromatic amines, including dichloroanilines, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[4][5] This leads to cyanosis, fatigue, and in severe cases, can be fatal.[5][6]
Mechanism of Methemoglobinemia Induction
The formation of methemoglobin by dichloroanilines is not a direct action of the parent compound but rather a consequence of its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][8] The process involves the N-hydroxylation of the aniline to form the corresponding N-hydroxylamines, which are potent oxidizing agents. These metabolites can then co-oxidize hemoglobin to methemoglobin.
The position of the chlorine atoms influences the rate and site of metabolism. For 3,4-dichloroaniline (3,4-DCA), the para and meta positions are relatively unhindered, allowing for easier access of CYP enzymes to the amino group, leading to efficient N-hydroxylation. In contrast, the ortho-chlorines in 2,6-dichloroaniline (2,6-DCA) create steric hindrance, which can impede N-hydroxylation.
Caption: Metabolic activation of dichloroanilines leading to methemoglobin formation.
Comparative Toxicity Data
Experimental data consistently demonstrates that 3,4-DCA is a more potent inducer of methemoglobinemia and exhibits greater acute toxicity compared to 2,6-DCA. A study on the acute nephrotoxicity of isomeric dichloroanilines in Fischer 344 rats found the decreasing order of nephrotoxic potential to be 3,5-DCA > 2,5-DCA > 2,4-, 2,6- and 3,4-DCA > 2,3-DCA.[3]
| Compound | Species | Route | LD50 | Reference(s) |
| 3,4-Dichloroaniline | Rat (male) | Oral | 880 mg/kg | [6][9] |
| Rat (female) | Oral | 530 mg/kg | [6][9] | |
| Rabbit (male) | Dermal | 300 mg/kg | [6] | |
| 2,6-Dichloroaniline | Rat | Oral | No data available | |
| Rat | Inhalation | No data available |
Dichlorophenols: Uncouplers of Oxidative Phosphorylation
Dichlorophenols are utilized as intermediates in the synthesis of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and as antiseptics.[10] Their primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria.[11][12] This process disrupts the synthesis of ATP, the cell's primary energy currency, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain.[11]
Mechanism of Uncoupling Oxidative Phosphorylation
For a compound to act as an effective uncoupler, it generally requires a weakly acidic group, a bulky hydrophobic moiety, and an electron-withdrawing group.[11][12] Dichlorophenols possess these characteristics. The phenolic hydroxyl group is weakly acidic, the dichlorinated benzene ring is hydrophobic, and the chlorine atoms are electron-withdrawing. These properties allow the dichlorophenol molecule to shuttle protons across the inner mitochondrial membrane, dissipating the proton-motive force necessary for ATP synthase to function.
The position of the chlorine atoms can influence the acidity (pKa) and lipophilicity (logP) of the molecule, thereby affecting its uncoupling efficiency. The 2,6-dichloro isomer, with its ortho-chlorines, may exhibit different membrane permeability and protonophoric activity compared to the 3,4-dichloro isomer.
Caption: Mechanism of uncoupling of oxidative phosphorylation by dichlorophenols.
Comparative Biological Activity
While both isomers act as uncouplers, their potency can differ. The herbicidal activity of phenoxyacetic acid derivatives, which are synthesized from dichlorophenols, is also highly dependent on the substitution pattern. For instance, 2,4-D is a widely used selective herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[13][14] The specific arrangement of the chlorine atoms is crucial for its herbicidal activity.
| Compound | Biological Effect | Target Organism/System | Potency/Observation | Reference(s) |
| 3,4-Dichlorophenol | Uncoupler of oxidative phosphorylation | Mitochondria | Effective uncoupler | |
| Precursor to herbicides | Plants | Used in synthesis of propanil | [15] | |
| 2,6-Dichlorophenol | Uncoupler of oxidative phosphorylation | Mitochondria | Effective uncoupler | [16] |
| Precursor to pharmaceuticals | N/A | Metabolite of lofexidine | [16] |
Experimental Protocols
To aid researchers in their investigations, the following are detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Methemoglobin Formation Assay
Objective: To determine the potential of a test compound to induce methemoglobin formation in red blood cells.
Materials:
-
Freshly drawn heparinized blood from a suitable animal model (e.g., rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (e.g., 2,6-DCA, 3,4-DCA) dissolved in a suitable vehicle (e.g., DMSO).
-
Positive control (e.g., sodium nitrite).
-
Spectrophotometer.
-
Drabkin's reagent.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the heparinized blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the packed RBCs to a 50% hematocrit in PBS.
-
-
Incubation:
-
In a series of microcentrifuge tubes, add 100 µL of the 50% RBC suspension.
-
Add the test compound at various concentrations (typically in the µM to mM range). Ensure the final vehicle concentration is consistent across all tubes and does not exceed 1%.
-
Include a vehicle control and a positive control.
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
-
Measurement of Methemoglobin:
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes.
-
Lyse the RBCs by adding 50 µL of the packed RBCs to 1 mL of Drabkin's reagent.
-
Incubate at room temperature for 15 minutes to allow for complete conversion of hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
To determine the percentage of methemoglobin, add a small crystal of potassium ferricyanide to another aliquot of the lysate to convert all hemoglobin to methemoglobin and measure the absorbance again.
-
Calculate the percentage of methemoglobin using the appropriate formula.
-
Caption: A simplified workflow for the in vitro methemoglobin formation assay.
Mitochondrial Respiration and Oxidative Phosphorylation Assay
Objective: To assess the effect of a test compound on mitochondrial oxygen consumption and ATP synthesis.
Materials:
-
Isolated mitochondria from a suitable tissue (e.g., rat liver).
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and a substrate like succinate).
-
ADP solution.
-
Test compound (e.g., 2,6-DCP, 3,4-DCP) dissolved in a suitable vehicle.
-
Positive control (e.g., FCCP, a known uncoupler).
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
ATP bioluminescence assay kit.
Procedure:
-
Mitochondrial Isolation:
-
Isolate mitochondria from fresh tissue using differential centrifugation according to established protocols.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer with substrate.
-
Allow the mitochondria to reach a stable basal respiration rate (State 2).
-
Add a defined amount of ADP to initiate State 3 respiration (phosphorylating respiration).
-
Once the ADP is consumed, the respiration rate will return to State 4 (resting state).
-
Add the test compound at various concentrations and monitor the oxygen consumption rate. An increase in State 4 respiration is indicative of uncoupling.
-
Add the positive control to confirm the responsiveness of the mitochondria.
-
-
ATP Synthesis Measurement:
-
In parallel to the respirometry experiment, incubate isolated mitochondria under similar conditions in separate tubes.
-
After the addition of the test compound and ADP, stop the reaction at a specific time point.
-
Measure the amount of ATP produced using a bioluminescence assay kit according to the manufacturer's instructions.
-
Caption: A simplified workflow for assessing mitochondrial respiration and oxidative phosphorylation.
Conclusion
The biological activity of dichlorinated aromatic compounds is profoundly influenced by the isomeric position of the chlorine atoms. In the case of dichloroanilines, the 3,4-isomer generally exhibits greater toxicity, primarily through a more efficient metabolic activation to methemoglobin-inducing species, as the steric hindrance seen in the 2,6-isomer is absent. For dichlorophenols, both isomers can uncouple oxidative phosphorylation, but differences in their physicochemical properties arising from the chlorine positions can lead to variations in their potency. This guide underscores the critical importance of considering isomeric structures in toxicological and pharmacological research. A thorough understanding of the structure-activity relationships, driven by both steric and electronic effects, is essential for predicting the biological fate of these and other related compounds. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for the toxicity of various chlorinated aromatic compounds.[17][18]
References
- 1. eurochlor.org [eurochlor.org]
- 2. researchgate.net [researchgate.net]
- 3. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 5. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 14. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 15. The toxicity of the N-hydroxy and 6-hydroxy metabolites of 3,4-dichloropropionanilide does not depend on calcium release-activated calcium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. QSAR analysis of the toxicity of aromatic compounds to Chlorella vulgaris in a novel short-term assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,6-Dichloro-3,5-dimethoxyaniline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 2,6-Dichloro-3,5-dimethoxyaniline, a substituted aniline with potential applications as a building block in medicinal chemistry and materials science. This document provides a comprehensive comparison of its expected spectroscopic signature with that of structurally related analogs, supported by detailed experimental protocols and expert interpretation. Our objective is to equip you with the knowledge to confidently identify and characterize this molecule, ensuring the integrity of your research outcomes.
The Imperative of Structural Verification
Spectroscopic Analysis Workflow
A logical and efficient workflow is critical for the unambiguous structural elucidation of a target molecule. The following diagram illustrates the typical process, starting from the synthesized compound to its final structural confirmation, highlighting the comparative aspect which is central to this guide.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
Due to the high degree of substitution and symmetry in this compound, its predicted ¹H NMR spectrum is relatively simple.
-
-NH₂ Protons: A broad singlet is expected for the amine protons. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Aromatic Proton (H-4): A singlet corresponding to the single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding electron-withdrawing chloro groups and electron-donating methoxy and amino groups.
-
-OCH₃ Protons: A singlet integrating to six protons, arising from the two equivalent methoxy groups.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide insights into the carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.
-
C-1 (C-NH₂): The carbon atom attached to the amino group.
-
C-2 & C-6 (C-Cl): Two equivalent carbons bonded to the chlorine atoms.
-
C-3 & C-5 (C-OCH₃): Two equivalent carbons attached to the methoxy groups.
-
C-4 (C-H): The carbon atom bonded to the single aromatic proton.
-
-OCH₃ Carbons: A single signal for the two equivalent methoxy carbons.
Comparative NMR Data
To put the predicted data into context, let's compare it with the experimental data of some structural analogs. This comparison is crucial for understanding the influence of each substituent on the chemical shifts.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,6-Dichloroaniline | Aromatic: 6.6-7.2 (m, 3H), -NH₂: ~4.4 (br s, 2H)[1][2] | Aromatic: Multiple signals in the 118-145 ppm range[2][3] |
| 3,5-Dimethoxyaniline | Aromatic: ~6.0 (m, 3H), -OCH₃: ~3.7 (s, 6H), -NH₂: ~3.6 (br s, 2H) | Aromatic: Signals around 93, 95, 148, 162 ppm, -OCH₃: ~55 ppm |
| 3,5-Dichloroaniline | Aromatic: ~6.7 (m, 3H), -NH₂: ~3.8 (br s, 2H)[4] | Aromatic: Multiple signals in the 110-150 ppm range |
Expert Interpretation: The presence of two electron-withdrawing chlorine atoms in 2,6-dichloroaniline generally shifts the aromatic proton signals downfield compared to aniline. Conversely, the two electron-donating methoxy groups in 3,5-dimethoxyaniline shift the aromatic proton signals significantly upfield. For our target molecule, this compound, the combined electronic effects of these substituents will determine the precise chemical shift of the lone aromatic proton. The symmetry of the target molecule will lead to a much simpler spectrum compared to its less symmetrical analogs.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected IR Absorption Bands for this compound
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[5]
-
C-H Stretching (Aromatic): A weak to medium band typically above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the 2850-3000 cm⁻¹ region due to the methyl groups of the methoxy substituents.
-
C=C Stretching (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region.[6]
-
C-O Stretching (Aryl Ether): Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the methoxy groups, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2,6-Dichloroaniline | N-H stretching: ~3400-3500 (two bands), C-Cl stretching: below 800[7][8] |
| 3,5-Dimethoxyaniline | N-H stretching: ~3300-3400 (two bands), C-O stretching: ~1050 and ~1200 |
| Aniline | N-H stretching: ~3360 and ~3440, C-N stretching: ~1280[6] |
Expert Interpretation: The presence of two N-H stretching bands is a clear indicator of a primary amine. The positions of the C-O and C-Cl stretching bands will be diagnostic for the presence of the methoxy and chloro substituents, respectively. By comparing the spectrum of the target compound with those of the analogs, one can confidently assign the observed absorption bands to the corresponding functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular weight of this compound is 222.07 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at [M-15]⁺.
-
Loss of a formyl radical (•CHO) or formaldehyde (CH₂O) from a methoxy group.
-
Loss of a chlorine atom (•Cl) to give a fragment at [M-35]⁺ or [M-37]⁺.
-
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2,6-Dichloroaniline | 162.02 | 161 (M⁺), 126 (M-Cl)⁺, 90 (M-2Cl)⁺ |
| 3,5-Dimethoxyaniline | 153.18 | 153 (M⁺), 138 (M-CH₃)⁺, 110 (M-CH₃-CO)⁺ |
| 3,5-Dichloroaniline | 162.02 | 161 (M⁺), 126 (M-Cl)⁺, 90 (M-2Cl)⁺ |
Expert Interpretation: The isotopic pattern of the molecular ion is a definitive indicator of the number of chlorine (or bromine) atoms in a molecule. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the observation of fragments resulting from the loss of methyl and chloro groups would strongly support the proposed structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion: A Unified Approach to Structural Confirmation
The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergy of ¹H NMR, ¹³C NMR, IR, and MS data that leads to an unambiguous and confident structural assignment. By comparing the spectral data of the target compound with those of its structural analogs, we can gain a deeper understanding of the subtle electronic and steric effects that govern the spectroscopic properties of substituted anilines. The protocols and interpretations provided in this guide serve as a robust framework for researchers to apply in their own work, ensuring the integrity and validity of their chemical synthesis and characterization endeavors.
References
- 1. 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
- 4. PROSPRE [prospre.ca]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Benzenamine, 2,6-dichloro- [webbook.nist.gov]
- 7. 2,6-Dichloroaniline(608-31-1) IR Spectrum [chemicalbook.com]
- 8. 3,5-Dichloroaniline(626-43-7) MS [m.chemicalbook.com]
A Senior Application Scientist's Guide to Alternatives for 2,6-Dichloro-3,5-dimethoxyaniline in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that profoundly influences the properties and performance of the final molecule. 2,6-Dichloro-3,5-dimethoxyaniline is a highly substituted aniline that has found utility as a key intermediate in the synthesis of a range of complex molecules, from potent kinase inhibitors to specialized dyes. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and electron-donating methoxy groups, imparts specific steric and electronic properties that are desirable in certain applications.
However, the dynamic nature of chemical research and the constant drive for improved efficacy, selectivity, and synthetic accessibility necessitates a thorough understanding of viable alternatives. This guide provides an in-depth comparison of this compound with other substituted anilines, supported by experimental data and protocols, to empower chemists to make informed decisions in their synthetic endeavors.
The Strategic Importance of Aniline Substitution in Kinase Inhibitor Design: A Case Study
The role of substituted anilines is particularly prominent in the field of medicinal chemistry, especially in the design of kinase inhibitors. The aniline moiety often serves as a crucial "hinge-binding" element, forming key hydrogen bonds with the kinase's ATP-binding pocket. The substituents on the aniline ring can then be fine-tuned to modulate potency, selectivity, and pharmacokinetic properties.
A prime example of the strategic use of this compound is in the synthesis of NVP-BGJ398, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] The complex substitution pattern of the aniline in NVP-BGJ398 is critical for its high affinity and selectivity.
To understand the landscape of alternatives, we will delve into the structure-activity relationships (SAR) of N-aryl-N'-pyrimidin-4-yl ureas, the class of compounds to which NVP-BGJ398 belongs.
Comparative Analysis of Aniline Scaffolds in FGFR Inhibition
The following table summarizes the in vitro activity of NVP-BGJ398 and its analogues, highlighting the impact of different aniline substitution patterns on their inhibitory activity against FGFR1, FGFR2, and FGFR3.
| Compound | Aniline Moiety | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| NVP-BGJ398 (1h) | This compound | 1 | 2 | 1 |
| 1a | 2,6-Dichloroaniline | 10 | 18 | 7 |
| 1b | 2,6-Dimethylaniline | 22 | 50 | 15 |
| 1c | 3,5-Dimethoxyaniline | 5 | 10 | 4 |
| 1d | Aniline (unsubstituted) | >1000 | >1000 | >1000 |
Data synthesized from Guagnano, V., et al. (2011). J. Med. Chem., 54(20), 7066-83.[2]
From this data, several key insights emerge:
-
The necessity of substitution: The unsubstituted aniline (1d) is inactive, underscoring the importance of substituents on the aniline ring for potent FGFR inhibition.
-
The impact of dichlorination: The 2,6-dichloro substitution (1a) confers significant potency compared to the unsubstituted aniline. This is likely due to the electron-withdrawing nature of the chlorine atoms and their ability to form favorable interactions within the ATP-binding pocket.
-
The role of methoxy groups: The addition of two methoxy groups in the 3 and 5 positions (1c) further enhances potency. These electron-donating groups can modulate the electronics of the aniline and potentially form additional hydrogen bonds.
-
The synergistic effect in NVP-BGJ398: The combination of 2,6-dichloro and 3,5-dimethoxy substitution in NVP-BGJ398 (1h) results in the most potent inhibitor in this series. This suggests a synergistic interplay between the steric and electronic effects of these substituents, leading to an optimal fit and interaction with the FGFR kinase domain.
Experimental Protocols: Synthesizing the Core Scaffold
The synthesis of NVP-BGJ398 and its analogues typically involves a multi-step sequence. A crucial step is the formation of the C-N bond between the pyrimidine core and the substituted aniline, often achieved through a Buchwald-Hartwig amination reaction.[5][6][7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing arylamines and is widely used in pharmaceutical synthesis.
General Protocol for Buchwald-Hartwig Amination of 4,6-Dichloropyrimidine with a Substituted Aniline
This protocol provides a general framework for the key C-N bond-forming step.
Materials:
-
4,6-Dichloropyrimidine
-
Substituted aniline (e.g., this compound, 2,6-dichloroaniline, etc.)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add 4,6-dichloropyrimidine (1 equivalent), the substituted aniline (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).
-
Add the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-6-chloropyrimidine intermediate.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Causality Behind Experimental Choices in Aniline Selection
The choice of a specific substituted aniline is a deliberate decision driven by the desire to optimize interactions with the target protein. In the case of NVP-BGJ398, the this compound moiety is hypothesized to:
-
Provide steric hindrance: The ortho-chloro groups force the aniline ring to adopt a non-planar conformation relative to the pyrimidine ring. This specific geometry is often crucial for fitting into the ATP-binding pocket and avoiding steric clashes.
-
Engage in halogen bonding: The chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich residues in the kinase active site.
-
Modulate electronic properties: The combination of electron-withdrawing chloro groups and electron-donating methoxy groups fine-tunes the electron density of the aniline ring, which can influence the strength of the hinge-binding hydrogen bonds and other non-covalent interactions.
-
Enhance solubility and metabolic stability: The methoxy groups can improve the physicochemical properties of the final compound, such as solubility and resistance to metabolic degradation.
dot
Caption: Rationale for Aniline Substituent Selection.
Alternatives in Other Synthetic Applications: A Look at the Dye Industry
While the pharmaceutical industry provides a rich source of comparative data, substituted anilines are also vital in other areas of chemical synthesis, such as the production of azo dyes. In this context, the electronic properties of the aniline are paramount in determining the color of the final dye.
This compound can be used as a diazo component in the synthesis of disperse dyes. Alternatives in this field would be other substituted anilines that can be diazotized and coupled to a suitable coupling component. The choice of aniline directly influences the λmax (wavelength of maximum absorbance) and thus the color of the dye.
Example of Alternative Anilines in Azo Dye Synthesis:
-
2,4-Dichloroaniline: This aniline, lacking the methoxy groups, would be expected to produce a dye with a different color compared to one derived from this compound. The electron-donating methoxy groups generally lead to a bathochromic (red) shift in the absorption spectrum.
-
2-Chloro-4-nitroaniline: The strong electron-withdrawing nitro group would significantly alter the electronic properties of the diazonium salt, leading to a dye with a distinct color, likely shifted towards the yellow-orange region.
While detailed comparative data for dye performance is often proprietary, the fundamental principles of physical organic chemistry allow for a rational prediction of how different aniline substitutions will affect the color and properties of azo dyes.
Conclusion
This compound is a valuable and strategically important building block, particularly in the synthesis of highly potent and selective kinase inhibitors like NVP-BGJ398. Its unique substitution pattern provides a synergistic combination of steric and electronic effects that are difficult to replicate with simpler anilines.
However, a thorough understanding of structure-activity relationships reveals a landscape of viable alternatives. For kinase inhibitor synthesis, other di- and tri-substituted anilines can be employed to fine-tune potency and selectivity. In the realm of dye chemistry, a wide array of substituted anilines can be used to access a broad spectrum of colors.
The choice of the "best" aniline is ultimately context-dependent, relying on the specific goals of the synthesis. By carefully considering the desired properties of the final molecule and applying the principles of rational design, chemists can confidently select the optimal aniline building block for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Synthetic Routes of 2,6-Dichloroaniline: A Comparative Analysis
Introduction
2,6-Dichloroaniline (2,6-DCA) is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of numerous high-value commercial products.[1] Its structural motif is integral to several active pharmaceutical ingredients (APIs), most notably the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1][2] The compound, a colorless to white crystalline solid, is also a key precursor in the manufacturing of various dyes and herbicides.[3]
The strategic importance of 2,6-dichloroaniline has driven the development of diverse synthetic methodologies over the years. The selection of an optimal route is a critical decision in process chemistry, dictated by a multifactorial analysis of starting material cost and availability, reaction efficiency, scalability, safety, and environmental impact. This guide provides an in-depth comparative analysis of the most significant and industrially relevant synthetic routes to 2,6-dichloroaniline, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Synthetic Route 1: Reduction of 2,6-Dichloronitrobenzene
One of the most direct and historically significant pathways to 2,6-dichloroaniline is the reduction of its nitro precursor, 2,6-dichloronitrobenzene.[1] This transformation is a cornerstone of aromatic amine synthesis and is valued for its straightforwardness and typically high yields. The primary challenge lies in achieving high chemoselectivity, specifically reducing the nitro group without inducing hydrodehalogenation (the undesired removal of chlorine atoms from the aromatic ring).[4]
The choice of reducing agent and reaction conditions is therefore critical. The three most prevalent methodologies for this reduction are catalytic hydrogenation, metal-mediated reduction, and catalytic transfer hydrogenation.[4]
Comparative Analysis of Reduction Methods
| Method | Key Reagents & Catalyst | Typical Solvent(s) | Temperature | Pressure | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C or Pt/C | Ethanol, Ethyl Acetate | Room Temp - 80°C | 1-50 atm | >90% | Highly efficient, clean reaction with minimal byproducts.[4] | Requires specialized high-pressure hydrogenation equipment; risk of dehalogenation.[4] |
| Metal-Mediated Reduction | Iron powder, HCl or Acetic Acid | Ethanol, Water | Reflux (80-110°C) | Atmospheric | 85-95% | Economical, reliable, and low risk of dehalogenation.[4] | Generates significant metallic sludge (e.g., iron hydroxides), complicating work-up and waste disposal.[4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Reflux | Atmospheric | >90% | Avoids the need for high-pressure hydrogen gas; rapid and high-yielding. | Catalyst can be expensive; requires careful filtration to remove catalyst. |
Experimental Protocols
Protocol 1A: Metal-Mediated Reduction (Fe/Acid)
This protocol is a robust and economical lab-scale method that avoids specialized hydrogenation equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dichloronitrobenzene (1.0 eq) in a 2:1:2 (v/v/v) mixture of ethanol, water, and glacial acetic acid.[4]
-
Addition of Iron: To the vigorously stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The exothermic reaction may cause the mixture to approach reflux, so the rate of addition should be controlled.[4]
-
Reaction: Heat the mixture to reflux (approx. 80-100°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the iron powder and salts, washing the filter cake thoroughly with ethanol.[4]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,6-dichloroaniline.[4]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by steam distillation.[1][4]
Protocol 1B: Catalytic Transfer Hydrogenation
This method offers a convenient alternative to high-pressure hydrogenation, using ammonium formate as an in-situ source of hydrogen.
-
Reaction Setup: To a round-bottom flask, add 2,6-dichloronitrobenzene (1.0 eq), methanol or ethanol, and ammonium formate (3.0-5.0 eq).[4]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst (2-10 mol%).[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Work-up and Isolation: Cool the reaction mixture and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.[4]
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired 2,6-dichloroaniline.[4]
Visualization of Workflow
Caption: Workflow for the synthesis of 2,6-dichloroaniline via reduction.
Synthetic Route 2: Multi-step Synthesis from Aniline
A more complex but potentially cost-effective route begins with aniline, a readily available and inexpensive bulk chemical.[1] This multi-step synthesis is a classic example of using protecting groups and directing effects to achieve a specific substitution pattern that is not directly accessible. The strategy involves an initial over-chlorination, protection of the highly activating amino group, selective de-chlorination, and final deprotection.[1][5]
The causality behind this multi-step approach is rooted in the powerful ortho-, para-directing nature of the amino group. Direct chlorination of aniline is difficult to control and would not yield the desired 2,6-isomer selectively. Therefore, the synthesis proceeds via a more controlled, albeit longer, pathway.
Experimental Protocol (Based on CN103524358A)[5]
-
Step 1: Chlorination to 2,4,6-Trichloroaniline:
-
Add aniline (1.0 eq) to dilute hydrochloric acid in a three-necked flask.
-
Under mechanical stirring, add 30 wt% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature between 40-80°C for 1-3 hours.[1][5]
-
Cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.
-
Isolate the free base by steam distillation.[5] A yield of over 90% for this step can be achieved.[5]
-
-
Step 2: Acetylation (Protection):
-
React the 2,4,6-trichloroaniline with acetic anhydride to form 2,4,6-trichloroacetanilide.[5] This step protects the amino group and reduces its activating effect, which is crucial for the subsequent selective reduction.
-
-
Step 3: Reductive De-chlorination:
-
Place the 2,4,6-trichloroacetanilide in an autoclave with a suitable solvent (e.g., ethanol) and a catalyst (e.g., Palladium on carbon).[5]
-
Introduce hydrogen gas to carry out the reduction. This step selectively removes the chlorine atom at the para-position, which is sterically more accessible and electronically favored for reduction, yielding 2,6-dichloroacetanilide.[1]
-
-
Step 4: Hydrolysis (Deprotection):
-
Add the 2,6-dichloroacetanilide to an alkali solution (e.g., sodium hydroxide in n-butanol) and heat to hydrolyze the acetyl group.[1][5]
-
After the reaction, pour the mixture into ice water to precipitate the product.
-
The final product, 2,6-dichloroaniline, can be purified by recrystallization from an ethanol/water system.[5]
-
This integrated process has been reported to achieve an overall yield of approximately 71-76% with a purity of over 98%.[1][5]
Visualization of Workflow
Caption: Step-wise synthesis of 2,6-dichloroaniline starting from aniline.
Synthetic Route 3: From Sulfanilic Acid or Sulfanilamide
A well-documented historical route utilizes sulfanilic acid or its amide derivative, sulfanilamide, as the starting material.[1] This multi-step process leverages the sulfonic acid or sulfonamide group as a para-directing and protecting group, which is later removed.
The rationale is that the sulfonyl group directs chlorination to the positions ortho to the amino group (meta to the sulfonyl group). After achieving the desired 2,6-dichloro substitution pattern, the sulfonyl group is cleaved under harsh hydrolytic conditions. While effective, this method often involves high temperatures and strongly acidic conditions.
Experimental Protocol (From Sulfanilamide)[2]
-
Step 1: Chlorination:
-
Dissolve sulfanilamide in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium chlorate while maintaining a low temperature to generate chlorine in situ, which chlorinates the ring at the 3- and 5-positions.
-
Filter the precipitated 3,5-dichlorosulfanilamide and wash it with water.
-
-
Step 2: Desulfonation:
-
Step 3: Purification by Steam Distillation:
-
Carefully pour the hot, dark reaction mixture into a large volume of water in a larger flask.[1]
-
Perform steam distillation on the resulting mixture. The 2,6-dichloroaniline product is volatile with steam and will co-distill.[1]
-
Collect the distillate, which contains the solid product. The product can be isolated by filtration and further purified if necessary.
-
This method has a reported yield of around 49.4% when starting from p-aminobenzenesulfonic acid.[5]
Visualization of Workflow
Caption: Synthesis of 2,6-dichloroaniline via the sulfanilamide route.
Synthetic Route 4: Decarboxylation of 4-Amino-3,5-dichlorobenzoic Acid
Another reported method involves the decarboxylation of a substituted benzoic acid derivative. This route is less common for large-scale production but can be effective for specific applications.
Protocol (Based on US Patent 5,145,958)[7][8]
-
Reaction Setup: Charge an autoclave with 4-amino-3,5-dichlorobenzoic acid (or its methyl ester) (1.0 eq) and water.[7][8]
-
Reaction: Heat the sealed autoclave to 250°C and stir at this temperature for eight hours.
-
Isolation: After cooling, recover the product by steam distillation.
This process is reported to produce 2,6-dichloroaniline with a high purity of 99.8% and a yield of 80%.[7][8] The primary drawbacks are the high temperature and pressure required, necessitating specialized autoclave equipment.
Overall Comparative Summary
The choice of a synthetic route is a strategic decision based on a trade-off between various factors. The following table provides a high-level comparison of the discussed methodologies.
Caption: Decision logic for choosing a synthetic route to 2,6-dichloroaniline.
Conclusion
The synthesis of 2,6-dichloroaniline can be approached through several distinct chemical pathways.
-
The reduction of 2,6-dichloronitrobenzene stands out as the most direct and high-yielding route, with catalytic hydrogenation being the cleanest method, while metal-mediated reduction offers a more accessible, albeit less environmentally friendly, alternative.
-
The multi-step synthesis from aniline is an economically attractive option for industrial-scale production due to the low cost of the starting material, despite its process complexity.
-
Routes starting from sulfanilamide or involving decarboxylation are also effective but are generally reserved for specific circumstances due to factors like lower overall yields, harsh reaction conditions, or the need for specialized equipment.
Ultimately, the selection of the optimal synthetic strategy requires a thorough evaluation of the specific project requirements, including scale, budget, available equipment, and environmental considerations. This guide provides the foundational data and protocols to support such a critical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-3,5-dimethoxyaniline Quantification
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates and potential impurities is paramount to ensuring the safety and efficacy of the final drug product. 2,6-Dichloro-3,5-dimethoxyaniline is one such critical intermediate, the residual levels of which must be meticulously controlled. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering a deep dive into the experimental rationale and validation strategies that underpin robust analytical data.
The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. For this compound, a white to off-white crystalline solid with a molecular weight of 222.07 g/mol , both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) present as viable analytical options.[1] This guide will explore the development and validation of both a robust HPLC-UV method for routine quality control and a highly sensitive and specific GC-MS method for trace-level analysis.
The validation of these methods is not merely a regulatory formality but a scientific necessity to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] The principles and methodologies discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][3]
Principles of Method Selection
The selection of HPLC-UV and GC-MS for the quantification of this compound is based on a careful consideration of its chemical structure and physical properties. The presence of a substituted benzene ring constitutes a chromophore, making it amenable to UV detection. Its predicted boiling point of 320°C suggests that it is sufficiently volatile for gas chromatography, provided thermal stability is confirmed.
Caption: Rationale for selecting HPLC-UV and GC-MS for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, offering a balance of speed, sensitivity, and robustness for the quantification of active pharmaceutical ingredients (APIs) and intermediates. A reversed-phase method is proposed here, leveraging the non-polar nature of the analyte.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of the analyte should be determined. Based on the spectra of similar dichloroaniline compounds, a wavelength in the range of 240-250 nm is likely to be appropriate.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For the analysis of a sample, accurately weigh a portion of the material, dissolve it in the solvent, and dilute to a concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, such as the determination of trace-level impurities, GC-MS is the method of choice. The mass spectrometer provides definitive identification of the analyte, reducing the likelihood of interference from other components in the sample matrix.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., the molecular ion and major fragment ions). Full scan mode can be used for initial identification.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.05-10 µg/mL).
-
Sample extracts should be prepared in the same solvent.
-
Validation of the Analytical Methods
A comprehensive validation study must be performed for both the HPLC-UV and GC-MS methods to ensure they are suitable for their intended purpose. The following validation parameters, as prescribed by ICH Q2(R2), must be evaluated.[1][3][4][5][6]
Caption: Workflow for the validation of an analytical method according to ICH Q2(R2) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
HPLC-UV: The specificity of the HPLC method can be demonstrated by analyzing a placebo (a mixture of all excipients without the analyte) and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD can further confirm that the analyte peak is not co-eluting with any other compound.
-
GC-MS: The inherent selectivity of mass spectrometry provides a high degree of specificity. By monitoring for specific ions of the target analyte, the potential for interference is significantly reduced. Analysis of a blank matrix extract will confirm the absence of interfering peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Procedure: A series of at least five standard solutions of this compound are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo.
-
Procedure: Samples are prepared by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The variability of the method is assessed by analyzing the same sample on different days, by different analysts, and on different instruments.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Small variations are made to the method parameters, such as the pH of the mobile phase, column temperature, and flow rate for HPLC, or the oven temperature ramp rate and carrier gas flow rate for GC.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Comparative Summary of Validated Methods
The choice between HPLC-UV and GC-MS will ultimately depend on the specific analytical challenge at hand. The following table provides a comparative summary of the expected performance characteristics of the two validated methods.
| Parameter | HPLC-UV | GC-MS | Rationale/Causality |
| Specificity | High (with peak purity analysis) | Very High | Mass spectrometric detection provides an additional dimension of separation based on mass-to-charge ratio, significantly reducing the likelihood of interferences. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of producing a linear response over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper method development and validation, both methods can achieve high accuracy. |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Both methods can be highly precise when performed under controlled conditions. |
| Limit of Quantification (LOQ) | ng level | pg level | GC-MS, particularly in SIM mode, offers significantly lower detection limits than HPLC-UV, making it ideal for trace analysis. |
| Robustness | Good | Good | Robustness is a function of careful method development and is achievable with both techniques. |
| Throughput | High | Moderate | HPLC methods often have shorter run times and less complex sample preparation, leading to higher throughput. |
| Cost | Lower | Higher | GC-MS instrumentation is generally more expensive to purchase and maintain than HPLC-UV systems. |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. A validated HPLC-UV method is well-suited for routine quality control applications where the analyte concentration is relatively high. For the detection and quantification of trace levels of this compound, a validated GC-MS method is the superior choice due to its enhanced sensitivity and specificity.
The successful implementation of any analytical method hinges on a thorough and scientifically sound validation process. By adhering to the principles outlined in the ICH Q2(R2) guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of pharmaceutical quality and patient safety.
References
- 1. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-3-methoxyaniline CAS 55285-43-3 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzenamine, 2,6-dichloro- [webbook.nist.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to the Genotoxicity of Dimethylaniline Isomers
For researchers, toxicologists, and professionals in drug development, understanding the genotoxic potential of chemical isomers is paramount for safety assessment and regulatory compliance. Dimethylaniline (DMA), or xylidine, isomers are prevalent in various industrial applications, including the synthesis of dyes, pharmaceuticals, and pesticides. However, their structural similarity belies significant differences in their biological activity, particularly their capacity to damage genetic material. This guide provides an in-depth, objective comparison of the genotoxicity of key dimethylaniline isomers, grounded in experimental data and mechanistic insights.
The Crucial Role of Metabolism in DMA Genotoxicity
The genotoxicity of dimethylaniline isomers is not an intrinsic property of the parent molecules but is instead dependent on their metabolic activation into reactive intermediates. This bioactivation is a multi-step process primarily initiated in the liver.
Pathway 1: The Classic Route to DNA Adducts
The canonical pathway for many aromatic amines involves enzymatic oxidation of the amino group.
-
N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This forms an N-hydroxy-dimethylaniline metabolite.[1]
-
Esterification: The resulting N-hydroxylamine is then further activated through esterification by phase II enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[2][3]
-
Nitrenium Ion Formation: These esters are often unstable and can spontaneously break down (heterolysis) to form a highly reactive and electrophilic nitrenium ion.[2][4]
-
DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases (primarily guanine), forming bulky, covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired.[5]
Caption: General metabolic activation pathway for dimethylanilines leading to DNA adduct formation.
Pathway 2: The Oxidative Stress Route
An alternative or concurrent mechanism involves the generation of reactive oxygen species (ROS).
-
Ring Hydroxylation: In addition to N-hydroxylation, cytochrome P450 can also hydroxylate the aromatic ring, producing aminophenol metabolites (e.g., 2,6-dimethyl-p-aminophenol from 2,6-DMA).
-
Redox Cycling: These aminophenols can undergo oxidation to form quinone imines. This process can enter a redox cycle, repeatedly reducing and oxidizing, which in turn generates superoxide anions and other reactive oxygen species (ROS).[2][4]
-
Oxidative DNA Damage: The resulting ROS can induce oxidative damage to DNA, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and single- or double-strand DNA breaks, which are also mutagenic lesions.[2]
For certain isomers, such as 2,6-DMA and 3,5-DMA, evidence suggests that this ROS-mediated pathway may be a more significant contributor to their mutagenicity than the formation of covalent DNA adducts.[2][6]
Caption: Two primary mechanisms of DMA-induced genotoxicity: DNA adduct formation and oxidative stress.
Comparative Genotoxicity: A Multi-Assay Approach
A comprehensive assessment of genotoxicity requires a battery of tests that evaluate different endpoints, from gene mutations to chromosomal damage. The genotoxic profiles of DMA isomers often vary depending on the specific assay and the metabolic conditions.
In Vivo Genotoxicity Data
In vivo studies provide crucial information on the genotoxicity of compounds in a whole-organism context, accounting for absorption, distribution, metabolism, and excretion (ADME). A key study evaluated six DMA isomers in mice using the comet and micronucleus assays.[7][8]
| Isomer | Comet Assay (DNA Damage) - Liver | Comet Assay (DNA Damage) - Kidney | Comet Assay (DNA Damage) - Lung | Micronucleus Assay (Bone Marrow) |
| 2,3-DMA | Positive | Positive | Positive | Negative |
| 2,4-DMA | Positive | Positive | Positive | Negative |
| 2,5-DMA | Positive | Positive | Positive | Negative |
| 2,6-DMA | Positive | Positive | Positive | Negative |
| 3,4-DMA | Positive | Positive | Positive | Negative |
| 3,5-DMA | Positive | Positive | Positive | Negative |
| Data synthesized from Kohara et al. (2018).[7][8] All isomers were administered at 200 mg/kg, and organs were assessed 3 hours post-treatment for the comet assay. |
Key Insights from In Vivo Data:
-
Widespread DNA Damage: All tested DMA isomers induced significant DNA damage in the liver, kidney, and lungs of mice, as measured by the comet assay.[7] This suggests that upon oral administration, the isomers and/or their metabolites are distributed systemically and can damage DNA in multiple organs.
-
Isomer-Specific Differences: While all were positive in the comet assay, the extent of damage varied. For instance, 2,5-DMA showed high levels of DNA damage in the liver, while 2,3-, 2,4-, and 2,5-DMA were particularly potent in the kidney.[7]
-
Lack of Chromosomal Damage in Bone Marrow: Interestingly, none of the isomers induced the formation of micronuclei in bone marrow polychromatic erythrocytes.[8] This indicates that under these test conditions, the isomers are not clastogenic or aneugenic in this specific hematopoietic tissue, despite causing primary DNA damage in other organs.
-
Carcinogenicity Correlation: The known carcinogen, 2,6-DMA, which targets the nasal cavity in rats, was shown to be mutagenic in the nasal tissue of transgenic Muta™ mice.[7][8] This highlights the importance of assessing genotoxicity in target organs of carcinogenicity.
In Vitro Genotoxicity Data
In vitro assays using cultured mammalian cells are essential for mechanistic investigations and screening.
| Isomer | In Vitro Chromosomal Aberration (CHO cells) | In Vitro Gene Mutation (AS52 cells) | DNA Strand Breaks (Comet Assay) |
| 2,3-DMA | Positive | Not widely reported | Not widely reported |
| 2,4-DMA | Positive | Not widely reported | Not widely reported |
| 2,6-DMA | Positive | Positive (with S9) | Positive (metabolites) |
| 3,5-DMA | Positive | Positive (with S9) | Positive (metabolites) |
| Data synthesized from multiple sources.[2][6][7][9] |
Key Insights from In Vitro Data:
-
Clastogenicity: Several isomers, including 2,3-, 2,4-, 2,6-, and 3,5-DMA, have been shown to induce chromosomal aberrations in cultured cells like Chinese Hamster Ovary (CHO) cells, often requiring metabolic activation (S9).[7]
-
Mutagenicity and Mechanistic Clues: Studies on 2,6-DMA and 3,5-DMA reveal they are mutagenic in mammalian cells.[2][6][9] Importantly, their hydroxylated metabolites (both N-hydroxy and ring-hydroxy derivatives) induce DNA strand breaks and significant ROS production, supporting the role of oxidative stress in their genotoxic mechanism.[2][4]
Structure-Activity Relationships: Why Isomer Position Matters
The position of the two methyl groups on the aniline ring significantly influences the molecule's steric and electronic properties, which in turn affects its metabolic fate and genotoxic potential.
-
Steric Hindrance: The presence of methyl groups at the ortho positions (C2 and C6), as in 2,6-DMA , can sterically hinder the approach of the amino group to the active site of metabolizing enzymes. This may slow down the rate of N-hydroxylation compared to less hindered isomers.[10] However, the resulting N-hydroxy metabolite may be more stable or lead to the formation of specific DNA adducts.
-
Metabolic Switching: The substitution pattern can also influence the balance between different metabolic pathways (e.g., N-hydroxylation vs. ring hydroxylation vs. N-acetylation), leading to different profiles of reactive metabolites.[10] For example, isomers without ortho-substitution, like 3,5-DMA , might be more readily N-hydroxylated.
-
Carcinogenicity: 2,6-DMA is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), largely based on evidence of nasal tumors in rats.[11][12] 2,4-DMA has also been shown to induce tumors in rodents.[7] This contrasts with N,N-dimethylaniline, which is classified as Group 3 ("not classifiable as to its carcinogenicity to humans").[11][13]
Standardized Protocols for Genotoxicity Assessment
To ensure reproducibility and comparability of data, standardized protocols are essential. Below are detailed methodologies for key genotoxicity assays.
Experimental Protocol 1: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[14][15][16][17]
Caption: Step-by-step workflow for the alkaline comet assay.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest or cell culture. Ensure cell viability is high (>80%).
-
Embedding: Mix approximately 10,000 cells with 100 µL of 0.7% low-melting-point agarose at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Gently transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at 4°C for 20-30 minutes at approximately 1 V/cm and 300 mA.[17] Fragmented DNA will migrate out of the nucleoid, forming the "comet tail."
-
Neutralization and Staining: After electrophoresis, gently drain the slides and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating this step twice. Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically expressed as "% Tail DNA" or "Tail Moment."
Experimental Protocol 2: In Vitro Micronucleus Assay
This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone mitosis, indicating chromosomal damage or spindle apparatus disruption.[18][19][20][21] The cytokinesis-block method is commonly used to ensure only cells that have divided once are scored.[18][21]
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture and Exposure: Seed appropriate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and allow them to attach or stabilize. Treat the cultures with at least three concentrations of the DMA isomer, alongside negative and positive controls. The exposure period is typically 3-6 hours in the presence of a metabolic activation system (S9 mix) or for a longer period (e.g., 24 hours) without S9.[20]
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh culture medium containing cytochalasin B (CytoB). CytoB is a cytokinesis inhibitor that allows nuclear division to proceed but prevents cell division, resulting in binucleated cells.[18][21]
-
Incubation: Incubate the cells for a period equivalent to 1.5 to 2.0 normal cell cycle lengths. This allows treated cells to complete mitosis and form micronuclei.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm, followed by fixation with a methanol/acetic acid solution.[18][21]
-
Slide Preparation and Staining: Carefully drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of one or more micronuclei.[18][21] A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.
Conclusion
The genotoxicity of dimethylaniline is highly dependent on the specific isomeric form. While many DMA isomers demonstrate the potential to cause primary DNA damage across multiple organs in vivo, their ability to induce chromosomal damage and the underlying mechanisms can differ. The carcinogenic isomer 2,6-DMA and the related 3,5-DMA highlight the importance of considering multiple genotoxic mechanisms, including both covalent DNA adduct formation and oxidative stress. This comparative guide underscores the necessity of isomer-specific toxicological evaluation for accurate chemical risk assessment. The provided protocols offer a standardized framework for researchers to conduct these critical genotoxicity studies, ensuring data quality and comparability across laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ovid.com [ovid.com]
- 7. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. monographs.iarc.who.int [monographs.iarc.who.int]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. N,N-Dimethylaniline (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
- 14. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comet assay - Wikipedia [en.wikipedia.org]
- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment: Unveiling the Power of qNMR for 2,6-Dichloro-3,5-dimethoxyaniline
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of 2,6-Dichloro-3,5-dimethoxyaniline, a key building block in synthetic organic chemistry. We will explore the theoretical underpinnings, practical execution, and comparative advantages of qNMR over traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Imperative of Purity in Pharmaceutical Research
The journey from a promising molecule to a therapeutic agent is paved with exacting standards. The purity of a compound like this compound directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Purity assessment is a critical checkpoint at every stage of development, from early discovery to manufacturing.[1]
Why qNMR is a Superior Tool for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for purity assessment.[2] Unlike chromatographic methods that rely on the separation of components, qNMR offers a direct and absolute method of quantification.[1][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][4][5] This inherent quantitative nature provides several distinct advantages:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[4] Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6]
-
Universal Detection: ¹H NMR, the most common form of qNMR, detects all proton-containing molecules in the sample, providing a comprehensive overview of the sample's composition, including residual solvents and other impurities.[1]
-
Non-Destructive: NMR is a non-destructive technique, allowing for the recovery of precious or mass-limited samples after analysis.[1][3]
-
Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte while simultaneously determining its purity.[1]
Structural Insights into this compound
To effectively apply qNMR for purity assessment, a fundamental understanding of the molecule's structure is essential.
Caption: Chemical structure of this compound.
Based on its structure, the ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the two equivalent methoxy (OCH₃) groups.
-
A singlet for the aromatic proton.
-
A broad singlet for the amine (NH₂) protons.
The simplicity of this spectrum, with well-resolved singlet peaks, makes it an ideal candidate for qNMR analysis.[7]
A Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques in purity analysis, they have inherent limitations that qNMR can overcome.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][4] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound.[6] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Quantification | Absolute and direct.[1] | Relative, based on response factors which can vary between compounds. | Relative, based on response factors. |
| Sample Nature | Non-destructive.[1][3] | Destructive. | Destructive. |
| Information Provided | Purity and structural confirmation.[1] | Purity and retention time. | Purity and retention time. |
| Throughput | Can be lower due to longer acquisition times for high S/N. | High, with autosamplers enabling analysis of many samples. | High, suitable for automated analysis. |
| Applicability | Broadly applicable to soluble compounds. | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
Experimental Protocol: Purity Determination of this compound by qNMR
This protocol outlines the internal standard method for determining the purity of this compound.
Selection of Internal Standard
The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should:
-
Have high purity (certified reference material is recommended).[8]
-
Be chemically stable and not react with the analyte or solvent.[8][9]
-
Possess signals that do not overlap with the analyte or solvent signals.[8]
-
Have good solubility in the chosen deuterated solvent.[8]
-
Preferably have a simple spectrum with sharp singlets.[8]
For this compound, suitable internal standards could include maleic anhydride or dimethyl sulfone, depending on the chosen solvent.
Sample Preparation
Accurate weighing is paramount for qNMR.
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a precise amount of the chosen certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.[5]
-
Transfer the solution to an NMR tube.
Caption: General workflow for qNMR purity determination.
NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized:
-
Sufficient Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of all protons between scans.
-
High Signal-to-Noise (S/N) Ratio: A sufficient number of scans should be acquired to achieve a high S/N ratio (at least 250:1 for <1% integration error).[7]
-
Uniform Excitation: The transmitter offset should be placed in the center of the spectrum to ensure uniform excitation of all signals.
Data Processing and Purity Calculation
-
Process the acquired spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (this compound) and the internal standard.
-
The purity of the analyte is calculated using the following formula[1][10]:
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Iₓ = Integral of the analyte signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Nₛₜd = Number of protons giving rise to the internal standard signal
-
Mₓ = Molecular weight of the analyte (222.07 g/mol for this compound)[11]
-
Mₛₜd = Molecular weight of the internal standard
-
mₓ = Mass of the analyte
-
mₛₜd = Mass of the internal standard
-
Pₛₜd = Purity of the internal standard
-
Identifying Potential Impurities
The synthesis of substituted anilines can sometimes result in impurities from starting materials or side reactions.[12][13][14] For this compound, potential impurities could include:
-
Partially chlorinated or de-chlorinated species.
-
Isomers with different substitution patterns.
-
Residual starting materials or reagents from the synthesis.
The ¹H NMR spectrum should be carefully examined for any unexpected signals that could indicate the presence of such impurities.
Conclusion: Embracing qNMR for Robust Purity Assessment
For the discerning researcher in drug development, quantitative NMR spectroscopy offers an unparalleled combination of accuracy, precision, and structural insight for the purity assessment of key intermediates like this compound.[3] While chromatographic methods remain valuable tools, the adoption of qNMR as a primary method for purity determination provides a more complete and reliable characterization of chemical entities.[4] By understanding the principles and meticulously following validated protocols, scientists can ensure the integrity of their materials, leading to more robust and reproducible research outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usp.org [usp.org]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. benchchem.com [benchchem.com]
The 2,6-Dichloro-3,5-dimethoxyaniline Scaffold: A Privileged Motif in Kinase Inhibition
The 2,6-dichloro-3,5-dimethoxyaniline moiety has emerged as a critical pharmacophore in the design of potent and selective kinase inhibitors. Its unique substitution pattern, featuring flanking chlorine atoms and activating methoxy groups, provides a rigid and electronically distinct scaffold that can be strategically elaborated to achieve high-affinity binding to the ATP pocket of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their application as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptor (FGFR) and Mer/c-Met.
Core Scaffold: Physicochemical Properties and Significance
The this compound core, with a molecular formula of C8H9Cl2NO2 and a molecular weight of 222.07 g/mol , presents a unique combination of lipophilicity and hydrogen bonding potential.[1] The chlorine atoms at the 2 and 6 positions play a crucial role in orienting the molecule within the kinase active site and can contribute to favorable hydrophobic interactions. The methoxy groups at the 3 and 5 positions are electron-donating, influencing the basicity of the aniline nitrogen and its potential for hydrogen bonding.
Structure-Activity Relationship of Derivatives as Kinase Inhibitors
The this compound scaffold has been successfully incorporated into potent inhibitors of several kinase families. The following sections detail the SAR for specific targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 2,6-dichloro-3,5-dimethoxyphenyl group is a key feature of the potent and selective FGFR inhibitor, NVP-BGJ398 (Infigratinib).[2] This compound features a urea linkage between the aniline nitrogen and a pyrimidine core. The SAR studies around this scaffold have revealed several key insights:
-
The 2,6-dichloro substitution is critical: Analogs lacking one or both chlorine atoms exhibit significantly reduced potency. This highlights the importance of these groups in anchoring the molecule in a specific conformation within the FGFR ATP binding pocket.
-
The 3,5-dimethoxy groups are important for potency: Replacement of the methoxy groups with other substituents often leads to a decrease in activity, suggesting their involvement in favorable interactions or in maintaining an optimal electronic profile.
-
Modifications at the 4-position of the pyrimidine ring are well-tolerated: This position has been extensively explored to modulate the pharmacokinetic properties of the inhibitors. For instance, the introduction of a 4-(4-ethyl-piperazin-1-yl)-phenylamino group in NVP-BGJ398 enhances solubility and oral bioavailability.[2]
A new series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have also been identified as potent FGFR inhibitors.[3] In this series, compound 13a , with a N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide moiety, demonstrated the most potent FGFR1 inhibitory activity with an IC50 value of approximately 30.2 nM.[3] This further underscores the versatility of the 2,6-dichloro-3,5-dimethoxyphenyl scaffold in designing potent FGFR inhibitors.
Mer/c-Met Dual Inhibitors
Recent studies have explored 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, both of which are implicated in various cancers.[4][5] While these studies do not exclusively use the 2,6-dichloro-3,5-dimethoxy substitution, the general principles of aniline-based kinase inhibitors are applicable. The key takeaways from these studies are:
-
The nature of the substituent on the aniline ring is crucial for dual inhibitory activity: Different substitution patterns can tune the selectivity profile of the compounds.
-
The linker between the aniline and the pyrimidine core affects potency and pharmacokinetic properties: Optimization of the linker is a key aspect of the drug design process.
One study identified a dual inhibitor, 18c , with excellent activity against both Mer (IC50: 18.5 ± 2.3 nM) and c-Met (IC50: 33.6 ± 4.3 nM) kinases.[4] This compound showed promising anti-proliferative activities against several cancer cell lines and good liver microsome stability.[4]
Comparative Data of Representative Derivatives
| Compound | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| NVP-BGJ398 (Infigratinib) | FGFR1, 2, 3 | FGFR1: <1, FGFR2: <1, FGFR3: <1 | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea | [2] |
| Compound 13a | FGFR1 | ~30.2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | [3] |
| Compound 18c | Mer, c-Met | Mer: 18.5, c-Met: 33.6 | 2-substituted aniline pyrimidine derivative (specific structure with this compound not explicitly stated as the aniline component in the provided abstract) | [4] |
Experimental Protocols
General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.[6][7]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
To assess the anti-cancer effects of the compounds, a cellular proliferation assay is typically performed.[4]
Materials:
-
Cancer cell line of interest (e.g., HCT116, HepG2, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Visualizing Structure-Activity Relationships and Workflows
Caption: SAR of this compound derivatives as FGFR inhibitors.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting point for the design of potent and selective kinase inhibitors. The specific substitution pattern provides a rigid framework that can be further modified to achieve desired pharmacological properties. Future research in this area could focus on exploring this scaffold for the inhibition of other kinase targets, as well as on the development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The use of computational modeling and machine learning approaches could further accelerate the discovery of novel drug candidates based on this privileged scaffold.[8]
References
- 1. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-3,5-dimethoxyaniline: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,6-Dichloro-3,5-dimethoxyaniline, ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a procedural checklist but a self-validating system designed to instill best practices and a deep understanding of the causality behind each critical step.
Immediate Safety and Hazard Profile: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a white to off-white solid and is classified with several key hazards that dictate its handling and disposal protocols.[1]
Key Hazard and Safety Data
| Parameter | Data |
| Acute Toxicity | Harmful if swallowed (H302).[1][2] |
| Physical State | Solid (White to off-white powder or crystals).[1] |
| GHS Pictogram | GHS07 (Exclamation mark).[1] |
| Signal Word | Warning.[1] |
A critical aspect of handling aromatic amines is their potential for absorption through the skin.[3] Therefore, appropriate personal protective equipment (PPE) is not just a recommendation but a necessity to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with handling hazardous chemicals.[4][5][6] For this compound, the following PPE is required:
-
Hand Protection: Chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, selecting the appropriate type is crucial.[4]
-
Eye/Face Protection: Safety glasses or splash goggles.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, disposable chemical-resistant outer boots and a hooded chemical-resistant suit may be necessary.[5]
-
Respiratory Protection: For handling the solid compound where dust may be generated, a NIOSH-approved half-mask filter-type respirator for dusts, mists, and fumes is required.[7] All handling of the solid should be conducted in a well-ventilated area or a chemical fume hood.
Waste Classification and Segregation: The Foundation of Proper Disposal
Proper disposal begins with correct classification and segregation of the waste stream. As a halogenated organic compound, this compound falls under specific regulatory frameworks established by the Environmental Protection Agency (EPA).
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely.[8] While this compound is not explicitly listed by name, wastes from the use of halogenated organic compounds are often classified as "F-listed" wastes from non-specific sources.[9] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[10]
The Causality Behind Segregation:
Segregating chemical waste is not merely an organizational task; it is a critical safety measure to prevent dangerous reactions.[9] this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] Mixing this compound with incompatible materials can lead to exothermic reactions, the release of toxic gases, or even an explosion.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
4.1. Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. The original container is often the best choice.[12] The container must be in good condition, free of leaks, and have a secure, screw-type lid.[9][12]
-
Solid Waste Collection: For solid this compound, carefully transfer the waste into the designated container, minimizing the creation of dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the hazardous waste container.
4.2. Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who may handle the waste container.[11][12]
-
Affix a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag.[12]
-
Complete the Label Information: The label must include:
4.3. Accumulation and Storage
Laboratories are considered satellite accumulation areas and must adhere to specific EPA regulations regarding the storage of hazardous waste.[13]
-
Storage Location: Store the sealed and labeled waste container in a designated, secure area that does not interfere with laboratory operations.[13]
-
Secondary Containment: The waste container must be kept in a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.[12][13]
-
Segregation: Ensure the container is stored separately from incompatible materials.[9][12]
-
Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in a satellite area. For most laboratories, this is 55 gallons of hazardous waste or one quart of acutely hazardous waste.[12]
4.4. Final Disposal
The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred and most effective method for the disposal of halogenated organic compounds.[14]
-
Destruction of Hazardous Components: Incineration at high temperatures (typically above 900°C) ensures the complete thermal decomposition of the chlorinated aromatic amine.[15][16]
-
Prevention of Dioxin Formation: The primary reason for high-temperature incineration of chlorinated compounds is to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[17][18] These byproducts can form at lower temperatures (200-700°C) through reactions of chlorinated precursors on the surface of fly ash.[14][17][18][19] By maintaining a sufficiently high temperature and adequate residence time in the incinerator, the formation of these toxic byproducts is minimized.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Spill Management Protocol
-
Evacuate and Secure: Alert personnel in the vicinity and evacuate the immediate area.[20]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[6]
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne.[21] Do not use a dry sweeping method that creates dust.[21] A wet technique may be necessary.[21]
-
Absorb and Collect: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[21][22]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the container with the spill cleanup debris and manage it as hazardous waste.
References
- 1. This compound | 872509-56-3 [sigmaaldrich.com]
- 2. This compound | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice [newpig.com]
- 11. leegov.com [leegov.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. How are DIOXINS formed in waste incineration? | IFRF [ifrf.net]
- 20. a-otc.com [a-otc.com]
- 21. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 22. chemkleancorp.com [chemkleancorp.com]
A Researcher's Guide to the Safe Handling of 2,6-Dichloro-3,5-dimethoxyaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents, such as 2,6-Dichloro-3,5-dimethoxyaniline, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a substituted aniline, and as with many halogenated aromatic amines, it should be handled with caution. While specific toxicological data for this compound is limited, the precautionary principle dictates that we extrapolate from structurally similar compounds and available safety data sheets (SDS).
The primary hazards associated with compounds in this class include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
It is crucial to recognize that the presence of chlorine atoms and an aniline functional group suggests potential for toxicity. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of a sound safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield if there is a splash hazard.[1][2] | Nitrile or neoprene gloves. Gloves must be inspected prior to use.[2] | A lab coat is mandatory. Consider a chemically resistant apron for larger quantities.[1] | Use in a well-ventilated area or under a chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator may be necessary.[3] |
| Running reactions and work-up | Chemical safety goggles and a face shield are recommended due to the potential for splashes.[4] | Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.[2] | A chemically resistant lab coat or apron over personal clothing.[1] | All operations should be conducted in a certified chemical fume hood.[5] |
| Handling waste and cleaning glassware | Chemical safety goggles.[1] | Chemically resistant gloves.[2] | Lab coat. | Ensure adequate ventilation. |
The Rationale Behind PPE Selection:
-
Eye Protection: The requirement for tightly fitting safety goggles or a face shield is to protect against accidental splashes of solutions containing the compound, which can cause serious eye irritation.[1]
-
Gloves: The use of chemically resistant gloves is paramount to prevent skin contact, which can lead to irritation.[2] Proper glove removal technique (without touching the outer surface) is essential to avoid cross-contamination.[2]
-
Body Protection: A lab coat protects your personal clothing and skin from minor spills and contamination. For larger-scale work, a chemically resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid form of this compound can generate dust, which may cause respiratory irritation if inhaled. Therefore, working in a well-ventilated area, preferably a chemical fume hood, is crucial.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
3.1. Preparation and Weighing:
-
Designate an Area: Conduct all manipulations of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Gather Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.
-
Weighing: Tare your weigh boat or container. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle before closing the balance door.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3.2. Dissolving and Reactions:
-
In a Fume Hood: All subsequent steps involving the handling of the compound in solution must be performed in a certified chemical fume hood.[5]
-
Add Solvent: Slowly add the solvent to the solid to avoid splashing.
-
Reaction Setup: Ensure your reaction apparatus is secure and properly assembled to prevent leaks.
Spill Management: Preparedness is Key
Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate the consequences.
In case of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[6]
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[6]
Spill Response Workflow
Caption: A flowchart outlining the key steps for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed container for hazardous waste.[2][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.[6]
-
Disposal: The disposal of this hazardous waste must be handled by a licensed and approved waste disposal company.[2][6] Do not dispose of this chemical down the drain or in the regular trash.[6]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

